Cobimetinib racemate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMCAPRUBJMWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679599 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934662-91-6 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cobimetinib in BRAF-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobimetinib (B612205), an orally bioavailable, potent, and selective small-molecule inhibitor, has emerged as a critical component in the therapeutic arsenal (B13267) against BRAF-mutant metastatic melanoma. This technical guide provides a comprehensive overview of the mechanism of action of cobimetinib, with a particular focus on its activity in cancer cells harboring BRAF mutations. While the clinically approved formulation of cobimetinib is the (S)-enantiomer, this guide will also address the context of its racemic form. We will delve into the intricate signaling pathways it targets, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used to characterize its activity.
Stereochemistry of Cobimetinib
Cobimetinib is a chiral molecule, and the clinically active form is the (S)-enantiomer, chemically named (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone.[1] The (R)-enantiomer of cobimetinib has been reported to be less active.[2] While the term "racemate" implies a 1:1 mixture of both enantiomers, the therapeutic agent is the purified (S)-enantiomer. For the purpose of this guide, "cobimetinib" will refer to the active (S)-enantiomer unless otherwise specified.
Core Mechanism of Action: Targeting the MAPK/ERK Pathway
The primary mechanism of action of cobimetinib is the potent and reversible inhibition of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase 1 (MEK1) and MEK2.[1][3][4][5] MEK1 and MEK2 are dual-specificity protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway.
In many cancers, particularly melanoma, activating mutations in the BRAF gene, most commonly the V600E substitution, lead to the constitutive activation of the BRAF protein kinase.[3] This mutant BRAF protein then continuously phosphorylates and activates MEK1 and MEK2, leading to the subsequent phosphorylation and activation of ERK1 and ERK2. Activated ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, promoting uncontrolled cell proliferation, survival, and differentiation.[6][7]
Cobimetinib acts as an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.[8] By binding to a pocket adjacent to the ATP-binding site of MEK, cobimetinib prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling cascade.[9] This inhibition of the MAPK pathway ultimately leads to decreased cell proliferation and increased apoptosis in BRAF-mutant cancer cells.[10][11]
The rationale for combining a MEK inhibitor like cobimetinib with a BRAF inhibitor (e.g., vemurafenib) stems from the development of resistance to BRAF inhibitor monotherapy. One of the key mechanisms of acquired resistance is the reactivation of the MAPK pathway, often through upstream signaling or feedback loops.[12] Dual inhibition of both BRAF and MEK provides a more complete and sustained blockade of the pathway, delaying the onset of resistance and improving clinical outcomes.[3][12]
Signaling Pathway Diagram
The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway in BRAF-mutant cells and the point of inhibition by cobimetinib.
References
- 1. Cobimetinib - NCI [dctd.cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant BRAF upregulates MCL-1 to confer apoptosis resistance that is reversed by MCL-1 antagonism and cobimetinib in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Cobimetinib Plus Vemurafenib in Patients With Solid Tumors With BRAF Mutations: Results From the Targeted Agent and Profiling Utilization Registry Study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Cobimetinib Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobimetinib (B612205) is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. While the commercially available drug is the enantiomerically pure (S)-cobimetinib, the synthesis and characterization of its racemic form are crucial for research, process development, and as a starting point for chiral resolution. This technical guide provides a comprehensive overview of the synthesis of cobimetinib racemate, detailing a plausible experimental protocol based on publicly available information. Furthermore, it outlines a systematic approach to the characterization of the synthesized racemate, ensuring its identity, purity, and racemic nature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.
Introduction
Cobimetinib is a small molecule inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, promoting cellular proliferation and survival.[3][4] The active pharmaceutical ingredient (API) is the (S)-enantiomer of cobimetinib. However, the synthesis of the racemic mixture is a common strategy in the early stages of drug development, followed by chiral resolution to isolate the desired enantiomer.[2] Understanding the synthesis and characterization of the racemate is therefore of significant importance.
This guide details a potential synthetic route to racemic cobimetinib and the analytical methods required for its thorough characterization.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates: 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid and racemic 3-(piperidin-2-yl)azetidin-3-ol. The following is a proposed experimental protocol based on general synthetic strategies for similar compounds.
Proposed Synthetic Scheme
A plausible synthetic route to this compound is outlined below. This pathway avoids the use of chiral catalysts or resolving agents in the early stages, leading to the formation of the racemic product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Racemic 3-(piperidin-2-yl)azetidin-3-ol
The synthesis of this key intermediate can be achieved starting from racemic N-Boc-pipecolic acid through a series of reactions including, but not limited to, amidation, reduction, cyclization, and deprotection.[1] A crucial step involves the reaction with a suitable three-carbon building block to form the azetidine (B1206935) ring.
-
Materials: Racemic N-Boc-pipecolic acid, coupling agents (e.g., HATU, HOBt), reducing agents (e.g., LiAlH4), reagents for azetidine ring formation, and deprotection agents (e.g., trifluoroacetic acid).
-
Procedure:
-
Couple racemic N-Boc-pipecolic acid with a suitable amine to form an amide.
-
Reduce the amide to the corresponding amine.
-
React the resulting intermediate to form the protected azetidinol (B8437883) ring structure.
-
Remove the Boc protecting group using an acid such as trifluoroacetic acid in a suitable solvent like dichloromethane.
-
Neutralize the reaction mixture and extract the product.
-
Purify the product by column chromatography or crystallization.
-
Step 2: Synthesis of 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid
This intermediate is synthesized through a nucleophilic aromatic substitution reaction.
-
Materials: 2,3,4-trifluorobenzoic acid, 2-fluoro-4-iodoaniline, a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., DMSO).
-
Procedure:
-
Combine 2,3,4-trifluorobenzoic acid, 2-fluoro-4-iodoaniline, and potassium carbonate in DMSO.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the desired benzoic acid derivative.
-
Step 3: Amide Coupling to form this compound
The final step is the coupling of the two key intermediates.
-
Materials: Racemic 3-(piperidin-2-yl)azetidin-3-ol, 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid, a peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF or CH2Cl2).
-
Procedure:
-
Dissolve 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid, the peptide coupling agent, and the base in the chosen solvent.
-
Add racemic 3-(piperidin-2-yl)azetidin-3-ol to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and racemic nature of the synthesized compound.
Structural Elucidation and Purity Determination
The following analytical techniques are recommended for the structural confirmation and purity assessment of the synthesized this compound.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | To determine the proton chemical environment and confirm the molecular structure. | Peaks corresponding to the aromatic, piperidine, and azetidine protons with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | Resonances for all carbon atoms in the cobimetinib structure. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of cobimetinib. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. | A single major peak indicating a high level of purity. |
| Elemental Analysis | To determine the elemental composition of the compound. | The percentage of C, H, N, F, and I should be in close agreement with the calculated values for the molecular formula of cobimetinib. |
Confirmation of Racemic Nature
The confirmation that the synthesized cobimetinib is a 1:1 mixture of its (S) and (R) enantiomers is a critical characterization step.
Experimental Protocol: Chiral HPLC
-
Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an additive (e.g., diethylamine (B46881) for basic compounds) to improve peak shape. The exact composition should be optimized.
-
Procedure:
-
Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the optimized mobile phase.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
-
Expected Result: A chromatogram showing two peaks of equal area, corresponding to the two enantiomers, confirming the racemic nature of the sample.
Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway
Cobimetinib exerts its therapeutic effect by inhibiting MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival.[3] In many cancers, mutations in genes such as BRAF can lead to the constitutive activation of this pathway, driving uncontrolled cell division.[1] By inhibiting MEK1 and MEK2, cobimetinib prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2, thereby blocking the signaling cascade and inhibiting tumor growth.[3][4]
Caption: Cobimetinib's inhibition of the RAS/RAF/MEK/ERK signaling pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles, and the characterization methods are standard practices in the pharmaceutical industry. The successful synthesis and thorough characterization of the racemate are fundamental steps in the development of cobimetinib and for further research into its properties and applications. This guide is intended to be a valuable resource for scientists and researchers, facilitating their work in the important field of cancer drug discovery and development.
References
- 1. CN106045969A - Synthesis method of cobimetinib - Google Patents [patents.google.com]
- 2. WO2019086469A1 - Process for the production of cobimetinib - Google Patents [patents.google.com]
- 3. US20180273506A1 - Preparation Method of Cobimetinib - Google Patents [patents.google.com]
- 4. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties and Solubility of Cobimetinib Racemate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties and solubility characteristics of cobimetinib (B612205) racemate. The information herein is intended to support research, development, and formulation activities involving this potent and selective MEK1/2 inhibitor.
Physicochemical Properties
Cobimetinib is a small molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, key components of the RAS/RAF/MEK/ERK signal transduction pathway.[1] Understanding its fundamental physicochemical properties is crucial for drug formulation and development. A summary of these properties for the cobimetinib free base is presented in Table 1.
Table 1: Physicochemical Properties of Cobimetinib
| Property | Value | Source |
| Chemical Structure | [3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone | PubChem[2] |
| Molecular Formula | C₂₁H₂₁F₃IN₃O₂ | PubChem[2] |
| Molecular Weight | 531.31 g/mol | RayBiotech[3] |
| Appearance | White to off-white solid | NCI[4] |
| pKa (Strongest Acidic) | 13.37 (Predicted) | DrugBank Online[5] |
| pKa (Strongest Basic) | 9.76 (Predicted) | DrugBank Online[5] |
| logP (Octanol-Water Partition Coefficient) | 3.9 (Predicted) | PubChem[6] |
| Polar Surface Area | 64.6 Ų | PubChem[6] |
| Rotatable Bond Count | 4 | DrugBank Online[5] |
| Hydrogen Bond Donors | 3 | DrugBank Online[5] |
| Hydrogen Bond Acceptors | 4 | DrugBank Online[5] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation design. Cobimetinib exhibits pH-dependent solubility.[4]
Aqueous Solubility
While comprehensive public data on the aqueous solubility of cobimetinib racemate across a wide pH range is limited, it is known to be poorly soluble in water. One source indicates a solubility of <2.22 mg/mL in water.[3] Given its basic pKa, the solubility of cobimetinib is expected to increase in acidic conditions due to the protonation of its basic nitrogen atoms.
Organic Solvent and Formulation Vehicle Solubility
This compound demonstrates good solubility in various organic solvents and formulation vehicles, which is essential for in vitro and in vivo studies.
Table 2: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥26.55 mg/mL | RayBiotech[3] |
| Ethanol (with gentle warming) | ≥33.53 mg/mL | RayBiotech[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.71 mM) | MedchemExpress.com[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.71 mM) | MedchemExpress.com[7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.71 mM) | MedchemExpress.com[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols that can be adapted for the characterization of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the aqueous solubility of this compound at various pH values.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4)
-
Scintillation vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system for quantification.
Procedure:
-
Add an excess amount of this compound powder to a series of scintillation vials, each containing a known volume of a specific pH buffer.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of cobimetinib in the diluted samples using a validated UPLC-MS/MS method.
-
Calculate the solubility at each pH value in mg/mL or µg/mL.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the ionization constants (pKa) of a compound.
Objective: To determine the pKa values of this compound.
Materials:
-
This compound
-
Methanol (B129727) or other suitable co-solvent
-
Standardized hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) titrants (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Autotitrator or manual titration setup
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of methanol and water) to ensure solubility throughout the titration.
-
Add KCl to maintain a constant ionic strength.
-
Place the solution in a thermostated vessel and immerse the calibrated pH electrode.
-
For determining basic pKa, titrate the solution with a standardized solution of HCl. For acidic pKa, titrate with standardized NaOH.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) or by analyzing the derivative of the titration curve.
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
Objective: To determine the logP of this compound.
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (reagent grade, pre-saturated with n-octanol)
-
Centrifuge tubes
-
Centrifuge
-
Analytical method for quantification (e.g., UPLC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other phase (water or n-octanol, respectively).
-
Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the mixture to stand for the phases to separate. Centrifuge the tube to ensure complete phase separation.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of cobimetinib in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Analytical Method for Quantification
Accurate quantification of cobimetinib is essential for solubility and logP studies. UPLC-MS/MS is a highly sensitive and selective method suitable for this purpose.
Instrumentation:
-
UPLC System: Acquity H-Class UPLC system or equivalent.[6]
-
Mass Spectrometer: Xevo TQ-S micro tandem mass spectrometer or equivalent.[6]
-
Column: Waters CORTECS UPLC C18 column (2.1 × 50 mm, 1.6 µm particle size) or similar.[6]
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 10 µL.[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for cobimetinib and an internal standard.
Mechanism of Action and Signaling Pathway
Cobimetinib is a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway.[4][5] This pathway, when constitutively activated by mutations such as BRAF V600E, promotes cellular proliferation and survival in certain cancers like melanoma.[4][5] By inhibiting MEK, cobimetinib blocks the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and tumor cell growth.
This technical guide provides a foundational understanding of the physicochemical properties and solubility of this compound. The experimental protocols outlined offer standardized approaches for in-house characterization, which is vital for formulation development and further research.
References
- 1. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. An UPLC-MS/MS method for the quantification of BRAF inhibitors (vemurafenib, dabrafenib) and MEK inhibitors (cobimetinib, trametinib, binimetinib) in human plasma. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
In Vitro Evaluation of Cobimetinib in Colorectal Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobimetinib (B612205) is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, including approximately 50% of colorectal cancers, making it a critical therapeutic target.[3] Cobimetinib's primary mechanism of action involves the reversible inhibition of MEK1/2, which in turn blocks the phosphorylation of ERK1/2, leading to the suppression of downstream signaling and subsequent inhibition of cellular proliferation and induction of apoptosis.[1][2] While clinically approved for the treatment of BRAF V600 mutation-positive melanoma in combination with a BRAF inhibitor, its potential as a therapeutic agent in colorectal cancer is an active area of investigation.[1][3] This technical guide provides a comprehensive overview of the in vitro evaluation of cobimetinib in colorectal cancer cell lines, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways and workflows. It is important to note that the studies cited in this guide refer to "cobimetinib" without specifying the stereoisomeric form (i.e., racemate vs. individual enantiomers). Patent literature confirms the existence of cobimetinib stereoisomers and describes methods for their separation, suggesting that the biological activity may differ between enantiomers. However, direct comparative studies of the racemate and its enantiomers in colorectal cancer cell lines are not available in the reviewed literature.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of cobimetinib in various colorectal cancer cell lines.
Table 1: Cell Viability (IC50) of Cobimetinib in Colorectal Cancer Cell Lines
| Cell Line | Cobimetinib Concentration Range | Treatment Duration | Assay | IC50 (µM) | Reference |
| HCT116 | 0 - 1 µM | 48 hours | MTT | ~1 µM | [3] |
| SW480 | 0 - 1 µM | 48 hours | MTT | Not specified | [3] |
| DLD-1 | 0 - 1 µM | 48 hours | MTT | Not specified | [3] |
| HT-29 | 0 - 1 µM | 48 hours | MTT | Not specified | [3] |
| RKO | 0 - 1 µM | 48 hours | MTT | Not specified | [3] |
Table 2: Effects of Cobimetinib on Cell Cycle and Apoptosis in HCT116 Cells
| Parameter | Treatment | Observation | Method | Reference |
| Cell Cycle | 1 µM Cobimetinib for 24 hours | Induction of G1 phase arrest | Flow Cytometry (PI Staining) | [3] |
| Apoptosis | Cobimetinib (concentration not specified) | Increased number of apoptotic cells | Flow Cytometry (Annexin V/PI Staining) | [3] |
| Apoptosis Marker | Cobimetinib (concentration not specified) | Increased cleaved PARP (c-PARP) | Western Blot | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of cobimetinib are provided below.
Cell Culture and Treatment
-
Cell Lines: Human colorectal cancer cell lines HCT116, SW480, DLD-1, HT-29, and RKO are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cobimetinib Preparation: Cobimetinib is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should be included in all experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of cobimetinib (e.g., 0 to 1 µM) and a vehicle control for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10-20 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with cobimetinib at the desired concentration and duration.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for MAPK Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the MAPK pathway.
-
Protein Extraction: After treatment with cobimetinib, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cobimetinib inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
References
Navigating the Stability Landscape of Cobimetinib Racemate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of cobimetinib (B612205) racemate, a potent and selective inhibitor of MEK1 and MEK2 kinases. Understanding the chemical stability of an active pharmaceutical ingredient (API) like cobimetinib is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and storage to patient administration. This document outlines a systematic approach to evaluating the stability of cobimetinib racemate through forced degradation studies and provides detailed experimental protocols and data presentation formats to guide researchers in this endeavor.
Introduction to Cobimetinib and its Mechanism of Action
Cobimetinib is a key component in the targeted therapy of certain cancers, particularly in combination with BRAF inhibitors for the treatment of BRAF V600 mutation-positive melanoma. It functions by inhibiting the Mitogen-activated Protein Kinase (MAPK) signaling pathway, specifically MEK1 and MEK2. This pathway, when constitutively activated by mutations such as those in BRAF, leads to uncontrolled cell proliferation and survival. By blocking MEK, cobimetinib effectively halts this signaling cascade, thereby inhibiting cancer cell growth.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule. The following sections outline the experimental protocols for subjecting this compound to various stress conditions as mandated by regulatory guidelines.
General Experimental Workflow
The general workflow for conducting forced degradation studies on this compound is depicted below. This process involves subjecting the drug substance to a variety of stress conditions, followed by analysis to identify and quantify any degradation products.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on general industry best practices and should be adapted as necessary based on preliminary findings.
2.2.1. Preparation of Cobimetinib Stock Solution
-
Objective: To prepare a stock solution of this compound for use in all stress studies.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve the substance in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and dilute to volume to obtain a concentration of 1 mg/mL.
-
This stock solution should be freshly prepared before initiating the stress studies.
-
2.2.2. Hydrolytic Degradation
-
Objective: To investigate the degradation of cobimetinib in acidic, basic, and neutral aqueous solutions.
-
Procedure:
-
Acidic Hydrolysis: To 1 mL of the cobimetinib stock solution, add 1 mL of 0.1 N hydrochloric acid. Heat the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
Basic Hydrolysis: To 1 mL of the cobimetinib stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). After each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase.
-
Neutral Hydrolysis: To 1 mL of the cobimetinib stock solution, add 1 mL of purified water. Heat the mixture at 60 °C for a specified period (e.g., 24, 48, 72 hours). After each time point, withdraw an aliquot and dilute with the mobile phase.
-
2.2.3. Oxidative Degradation
-
Objective: To assess the susceptibility of cobimetinib to oxidation.
-
Procedure:
-
To 1 mL of the cobimetinib stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect from light for a specified period (e.g., 2, 4, 8, 24 hours).
-
After each time point, withdraw an aliquot and dilute with the mobile phase for immediate analysis.
-
2.2.4. Photolytic Degradation
-
Objective: To determine the photostability of cobimetinib.
-
Procedure:
-
Expose a solution of cobimetinib (1 mg/mL in a suitable solvent) in a photostability chamber to a light source that provides both UV and visible light (e.g., an option 2 ICH-compliant chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
2.2.5. Thermal Degradation
-
Objective: To evaluate the effect of heat on solid-state cobimetinib.
-
Procedure:
-
Place a known amount of solid this compound in a controlled temperature oven at a specified temperature (e.g., 80 °C).
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. Based on available patent information, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 100 x 4.6 mm, 3.5 µm |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Potential Degradation Pathways
While specific degradation products for cobimetinib are not extensively reported in the public literature, an analysis of its chemical structure allows for the postulation of potential degradation pathways. The molecule contains several functional groups susceptible to degradation, including an amide bond, an aniline (B41778) moiety, and an azetidine (B1206935) ring.
-
Hydrolysis: The amide bond is a likely site for hydrolytic cleavage under both acidic and basic conditions, leading to the formation of a carboxylic acid and an amine.
-
Oxidation: The aniline nitrogen and the tertiary amine in the azetidine ring could be susceptible to oxidation, potentially forming N-oxides. The electron-rich aromatic rings could also undergo hydroxylation.
-
Photolysis: Exposure to light could induce isomerization or racemization at the chiral centers. Photolytic cleavage of bonds is also a possibility.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |
| Acidic Hydrolysis | 0.1 N HCl | 24 h | |||
| Basic Hydrolysis | 0.1 N NaOH | 4 h | |||
| Neutral Hydrolysis | Water | 72 h | |||
| Oxidative | 3% H₂O₂ | 24 h | |||
| Photolytic | UV/Vis Light | ||||
| Thermal (Solid) | 80 °C |
Table 3: Purity and Mass Balance Analysis
| Stress Condition | % Assay of Cobimetinib | % Total Impurities | Mass Balance (%) |
| Initial | |||
| Acidic Hydrolysis | |||
| Basic Hydrolysis | |||
| Neutral Hydrolysis | |||
| Oxidative | |||
| Photolytic | |||
| Thermal (Solid) |
Conclusion
This technical guide provides a robust framework for investigating the stability and degradation pathways of this compound. While specific degradation products have not been detailed in publicly available literature, the provided experimental protocols and analytical methods offer a sound basis for conducting comprehensive forced degradation studies. The identification and characterization of potential degradation products are essential for ensuring the development of a stable and safe drug product. The information generated from these studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life for cobimetinib-containing drug products.
An In-Depth Technical Guide to the Preclinical Pharmacological Profiling of Cobimetinib ((S)-enantiomer)
A Note on "Racemic" Cobimetinib (B612205)
Extensive research into the preclinical and clinical development of cobimetinib (formerly known as GDC-0973 or XL-518) reveals that the active pharmaceutical ingredient is the single (S)-enantiomer, specifically (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone. Publicly available scientific literature and regulatory documents do not contain pharmacological profiling data for a racemic mixture of cobimetinib. While some sources indicate the (R)-enantiomer is less active, no quantitative comparative data for the racemate is available.
In modern drug development, using a single, more active enantiomer (an enantiopure drug) is standard practice over a racemic mixture. This approach provides a better-defined pharmacological and toxicological profile, avoids potential off-target effects or toxicity from the less active enantiomer, and allows for more precise dosing.
Therefore, this technical guide will focus on the pharmacological profiling of the well-characterized and clinically approved (S)-enantiomer of cobimetinib, which is the scientifically accurate representation of the drug.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cobimetinib is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[5][6] Cobimetinib is a reversible, allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, stabilizing the kinase in an inactive conformation.[5] This prevents the phosphorylation and activation of its downstream effector, ERK, thereby inhibiting tumor cell proliferation and survival.[1]
This guide provides a comprehensive overview of the preclinical pharmacological profile of cobimetinib, focusing on its in vitro and in vivo activity, pharmacokinetics, and pharmacodynamics in relevant cancer models.
Mechanism of Action: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to control gene expression and cellular processes. In many cancers, mutations in upstream components like BRAF (e.g., V600E) or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Cobimetinib targets MEK1 and MEK2, the kinases directly upstream of ERK, effectively blocking the signal transduction cascade.
Caption: The MAPK signaling pathway and the inhibitory action of Cobimetinib on MEK1/2.
In Vitro Preclinical Profile
Kinase and Cellular Potency
Cobimetinib demonstrates potent and selective inhibition of MEK1. In biochemical assays, it is significantly more selective for MEK1 over MEK2. Its cellular activity is pronounced in cancer cell lines harboring BRAF or KRAS mutations, leading to the inhibition of ERK phosphorylation and subsequent anti-proliferative effects.
Table 1: In Vitro Potency of Cobimetinib
| Assay Type | Model System | Parameter | Value | Reference |
| Biochemical Assay | Recombinant MEK1 | IC50 | 4.2 nM | [6] |
| Cell-based Assay | A375 (BRAF V600E) | pERK IC50 | 1.9 nM | [2] |
| Cell-based Assay | WM-266-4 (BRAF V600D) | pERK IC50 | 3.5 nM | [2] |
| Cell Proliferation | A375 (BRAF V600E) | GI50 | 9.1 nM | [7] |
| Cell Proliferation | Colo205 (BRAF V600E) | GI50 | 8.3 nM | [7] |
| Cell Proliferation | HCT116 (KRAS G13D) | GI50 | 11 nM | [7] |
Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of cobimetinib against purified MEK1 enzyme.
-
Procedure:
-
Recombinant active MEK1 is incubated with its substrate, inactive ERK2, in a kinase buffer containing ATP.
-
Serial dilutions of cobimetinib are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated ERK2 (pERK) is quantified using a suitable detection method, such as an ELISA-based assay with a pERK-specific antibody or a radiometric assay measuring the incorporation of 32P-ATP.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Objective: To measure the potency of cobimetinib in inhibiting MEK activity within a cellular context.
-
Procedure:
-
Cancer cells (e.g., A375 melanoma cells) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of cobimetinib for a defined period (e.g., 2 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Levels of pERK and total ERK are quantified using methods such as Western blotting or a plate-based immunoassay (e.g., AlphaLISA or Meso Scale Discovery).
-
The ratio of pERK to total ERK is calculated for each concentration, and the data are normalized to vehicle-treated controls to determine the IC50 value.
-
-
Objective: To assess the cytostatic effect of cobimetinib on cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates at a low density.
-
After 24 hours, cells are treated with a serial dilution of cobimetinib.
-
Cells are incubated for a prolonged period (e.g., 72 to 96 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, resazurin (B115843) (AlamarBlue), or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
The concentration of cobimetinib that causes a 50% reduction in cell growth (GI50) compared to untreated controls is calculated from the dose-response curve.
-
In Vivo Preclinical Profile
Pharmacodynamics and Anti-Tumor Efficacy
In preclinical xenograft models, orally administered cobimetinib demonstrates dose-dependent inhibition of tumor pERK and significant anti-tumor activity. The pharmacodynamic effect (pERK inhibition) in tumors is sustained, often lasting longer than what would be predicted from plasma drug concentrations alone.[1]
Table 2: In Vivo Efficacy of Cobimetinib in Xenograft Models
| Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| A375 | BRAF V600E Melanoma | 10 mg/kg, QD, PO | 85% Tumor Growth Inhibition | [2] |
| WM-266-4 | BRAF V600D Melanoma | 10 mg/kg, QD, PO | 70% Tumor Growth Inhibition | [1] |
| Colo205 | BRAF V600E Colorectal | 10 mg/kg, QD, PO | Significant Tumor Growth Inhibition | [3][8] |
Experimental Protocols
-
Objective: To evaluate the anti-tumor efficacy of cobimetinib in an in vivo setting.
-
Procedure:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells (e.g., 5-10 x 106 A375 cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Mice are randomized into vehicle control and treatment groups.
-
Cobimetinib is administered orally (PO) at specified doses and schedules (e.g., once daily, QD).
-
Tumor volume (calculated as (Length x Width2)/2) and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).
-
Efficacy is reported as percent tumor growth inhibition (%TGI) or tumor regression.
-
References
- 1. Bridging the gap between preclinical and clinical studies using pharmacokinetic-pharmacodynamic modeling: an analysis of GDC-0973, a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative Synthesis of Cobimetinib | CoLab [colab.ws]
- 3. WO2019086469A1 - Process for the production of cobimetinib - Google Patents [patents.google.com]
- 4. CN106045969A - Synthesis method of cobimetinib - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Bridging the Gap between Preclinical and Clinical Studies Using Pharmacokinetic–Pharmacodynamic Modeling: An Analysis of GDC-0973, a MEK Inhibitor | Semantic Scholar [semanticscholar.org]
The Genesis of a Targeted Therapy: An In-depth Guide to the Discovery and Development of Cobimetinib
A Technical Whitepaper for Drug Development Professionals
Abstract
Cobimetinib (B612205) (Cotellic®) represents a significant milestone in the targeted therapy of cancer, specifically for patient populations with mutations in the BRAF gene. As a potent, selective, and reversible inhibitor of the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase 1 and 2 (MEK1/2), its development has provided a critical component for combination therapies that have substantially improved outcomes for patients with unresectable or metastatic melanoma. This technical guide provides a comprehensive overview of the historical development of cobimetinib, from its initial discovery as XL518 by Exelixis to its clinical validation and approval in partnership with Genentech. We will delve into its mechanism of action, present key preclinical and clinical data in a structured format, detail the methodologies of pivotal experiments, and visualize the complex biological and developmental pathways involved.
Introduction: The Rationale for MEK Inhibition
The RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, is a critical intracellular cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many human cancers.[3] Activating mutations in upstream components, particularly in the BRAF gene (most commonly V600E), lead to constitutive signaling through the pathway, driving uncontrolled tumor growth.[4][5]
While the development of BRAF inhibitors like vemurafenib (B611658) provided a major breakthrough, their efficacy was often limited by the emergence of acquired resistance, frequently driven by the reactivation of the MAPK pathway.[6] This clinical challenge highlighted the strategic importance of targeting downstream nodes in the pathway. MEK1 and MEK2, as the immediate downstream effectors of RAF kinases and the sole activators of ERK1/2, presented a logical and compelling target for therapeutic intervention.[1][2] Inhibiting MEK offers a method to block signaling from RAF, potentially overcoming or delaying resistance to BRAF inhibitors. This rationale laid the groundwork for the discovery and development of cobimetinib.
Historical Development and Discovery Timeline
The journey of cobimetinib from a laboratory compound to an FDA-approved medicine is a testament to strategic drug discovery and collaborative development. Initially known by the identifiers XL518 and later GDC-0973, its development was pioneered by Exelixis, Inc. and brought to fruition through a collaboration with Genentech, a member of the Roche Group.[6][7][8]
-
Discovery (Pre-2006): Exelixis internally discovered the compound, identified as XL518, as a potent and selective MEK inhibitor.[6][9] The discovery efforts involved optimizing a diphenylamine (B1679370) series of compounds to improve metabolic and safety profiles, leading to the identification of XL518.[10]
-
IND and Early Clinical Development (2006-2008): Exelixis advanced XL518 to Investigational New Drug (IND) status.[6] In late 2006, a worldwide collaboration agreement was established with Genentech.[11][12] Exelixis remained responsible for the initial Phase 1 clinical trial to determine the maximum tolerated dose (MTD).[6][13]
-
Genentech Development (2008 onwards): In March 2008, following the successful determination of the MTD, Genentech exercised its option to take over the further clinical development of the compound, now also referred to as GDC-0973.[6][13]
-
Pivotal Trials and Regulatory Milestones (2013-2015): The landmark Phase III coBRIM study was initiated to evaluate cobimetinib in combination with the BRAF inhibitor vemurafenib.[4] In 2014, the U.S. Food and Drug Administration (FDA) granted cobimetinib orphan drug designation for melanoma with a BRAF V600 mutation.[14] Based on the robust positive results from the coBRIM study, Genentech filed a New Drug Application (NDA) with the FDA in late 2014.[12]
-
Approval and Commercialization (2015): The first global approval for cobimetinib was granted in Switzerland.[15] On November 10, 2015, the U.S. FDA approved cobimetinib (trade name Cotellic) for use in combination with vemurafenib for the treatment of patients with BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[16]
-
Indication Expansion (2021-2022): The therapeutic utility of cobimetinib was further expanded. It received orphan drug designation for histiocytic neoplasms in 2021 and full FDA approval for this indication in 2022.[14]
Mechanism of Action: Allosteric Inhibition of MEK
Cobimetinib is a non-ATP-competitive, reversible, and highly selective allosteric inhibitor of MEK1 and MEK2.[1][2][5] It binds to a unique pocket adjacent to the ATP-binding site of the MEK enzyme.[2] This binding event locks the MEK protein into a catalytically inactive conformation, which prevents the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2.[1][2] By blocking this critical downstream step, cobimetinib effectively halts the signal transduction cascade that promotes cell proliferation and survival.[4][5]
In cancers with a BRAF V600 mutation, the RAF kinase is constitutively active, leading to persistent MEK and ERK activation.[4] The co-administration of cobimetinib and a BRAF inhibitor like vemurafenib targets this pathway at two distinct nodes.[4] This dual inhibition leads to a more profound and durable suppression of the MAPK pathway, which has been shown to increase apoptosis in vitro and reduce tumor growth in vivo to a greater extent than either agent alone.[4]
Quantitative Data Summary
The development of cobimetinib was supported by robust preclinical and clinical data.
Preclinical Activity
Cobimetinib demonstrated potent and selective inhibition of MEK and significant anti-tumor activity in various preclinical models.
| Parameter | Value | Model System | Reference |
| Biochemical Potency | |||
| MEK1 IC₅₀ | <1 nM | Enzymatic Assay (ERK phosphorylation) | |
| Cellular Potency | |||
| IC₅₀ (IMR-32 Cells) | 0.07 µM | Neuroblastoma Cell Line | [15] |
| In Vivo Efficacy | |||
| pERK IC₅₀ (single dose) | 0.52 µmol/L | A375 Xenograft (BRAF V600E) | |
| Tumor Growth Inhibition | 60% @ 1 mg/kg | MDA-MB-231T Xenograft | [10] |
| Tumor Growth Inhibition | 93% @ 3 mg/kg | MDA-MB-231T Xenograft | [10] |
Clinical Efficacy (Phase III coBRIM Study)
The pivotal coBRIM trial established the clinical benefit of adding cobimetinib to vemurafenib in patients with previously untreated BRAF V600 mutation-positive advanced melanoma.[4][5]
| Endpoint | Cobimetinib + Vemurafenib (n=247) | Placebo + Vemurafenib (n=248) | Hazard Ratio (95% CI) / p-value | Reference |
| Progression-Free Survival (PFS) | ||||
| Median PFS (updated) | 12.3 months | 7.2 months | 0.58 (0.46 - 0.72); p<0.0001 | [4] |
| 5-Year PFS Rate | 14% | 10% | N/A | [5] |
| Overall Survival (OS) | ||||
| Median OS (final) | 22.3 months | 17.4 months | 0.70 (0.55 - 0.90); p=0.005 | [4][5] |
| 5-Year OS Rate | 31% | 26% | N/A | [5] |
| Response Rates | ||||
| Objective Response Rate (ORR) | 70% | 50% | p<0.001 | |
| Complete Response (CR) | 16% | 10% | N/A |
Key Experimental Protocols
Preclinical: In Vivo Xenograft Efficacy Study
This protocol is a representative summary based on methods used to evaluate MEK inhibitors in models like the A375 human melanoma xenograft.[12]
-
Cell Line: A375 human melanoma cells, which harbor the BRAF V600E mutation, are cultured in standard RPMI medium supplemented with 10% fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of A375 cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Study Initiation: Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³). Mice are then randomized into treatment and control cohorts.
-
Drug Administration: Cobimetinib is formulated for oral gavage and administered daily at specified doses (e.g., 1, 3, 10 mg/kg). The control group receives the vehicle solution.
-
Data Collection: Tumor volume is measured 2-3 times weekly using digital calipers (Volume = (Width² x Length)/2). Mouse body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a specified maximum size. Efficacy is determined by comparing the mean tumor volume in the treatment groups to the control group. Tumor samples may be harvested for pharmacodynamic analysis (e.g., Western blot for pERK levels).
Preclinical: Western Blot for pERK Inhibition
This protocol describes the method used to confirm target engagement by measuring the inhibition of ERK phosphorylation in treated cells or tumor tissue.[15]
-
Sample Preparation: Cultured cells or homogenized tumor tissue are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay, such as the BCA assay, to ensure equal loading.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
The membrane is washed again and then incubated with a chemiluminescent substrate.
-
-
Detection: The signal is detected using an imaging system. The membrane is then stripped and re-probed with an antibody for total ERK to confirm equal protein loading. The ratio of p-ERK to total ERK is calculated to determine the degree of inhibition.
Clinical: The coBRIM Phase III Trial (NCT01689519)
This protocol provides a summary of the pivotal study that led to the approval of the cobimetinib-vemurafenib combination.[1][4][10]
-
Study Design: An international, randomized, double-blind, placebo-controlled Phase III study.
-
Patient Population: 495 patients with previously untreated, unresectable locally advanced (Stage IIIC) or metastatic (Stage IV) melanoma with a confirmed BRAF V600 mutation. Key eligibility criteria included an ECOG performance status of 0 or 1 and adequate organ function.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either cobimetinib plus vemurafenib or placebo plus vemurafenib.
-
Treatment Regimen:
-
Combination Arm: Cobimetinib 60 mg orally once daily for 21 consecutive days, followed by a 7-day rest period (21/7 schedule), plus Vemurafenib 960 mg orally twice daily continuously.
-
Control Arm: Placebo on a 21/7 schedule plus Vemurafenib 960 mg orally twice daily continuously.
-
-
Primary Endpoint: Progression-Free Survival (PFS), as assessed by the investigator according to RECIST v1.1 criteria.
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.
-
Assessments: Tumor assessments were performed at baseline and every 8 weeks thereafter. Safety was monitored continuously, including serial cardiac and ophthalmic evaluations.
Conclusion
The development of cobimetinib is a paradigm of modern, mechanism-based drug discovery. Originating from rational medicinal chemistry efforts at Exelixis and advancing through a robust, large-scale clinical program led by Genentech, it successfully validated MEK as a therapeutic target in BRAF-mutant melanoma. The preclinical data demonstrated potent and selective pathway inhibition, which translated directly into significant clinical benefit in the pivotal coBRIM trial. The combination of cobimetinib and vemurafenib established a new standard of care, offering patients improved progression-free and overall survival compared to BRAF inhibitor monotherapy. The story of cobimetinib underscores the power of targeting key signaling nodes and the strategic value of combination therapies in overcoming cancer's adaptive resistance mechanisms. Its continued investigation in other tumor types and combinations ensures its place in the oncology armamentarium will continue to evolve.
References
- 1. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. coBRIM: a phase 3, double-blind, placebo-controlled study of vemurafenib versus vemurafenib + cobimetinib in previously untreated BRAFV600 mutation–positive patients with unresectable locally advanced or metastatic melanoma (NCT01689519) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. nice.org.uk [nice.org.uk]
- 13. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of Cobimetinib Racemate by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cobimetinib (B612205) is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is implicated in the proliferation of various tumor cells.[3][] Cobimetinib, marketed as Cotellic®, is used in combination with BRAF inhibitors for the treatment of unresectable or metastatic melanoma with specific BRAF V600 mutations.[1][2]
The chemical structure of cobimetinib, (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone, contains two chiral centers, one on the piperidine (B6355638) ring and one on the azetidine (B1206935) ring, leading to the possibility of multiple stereoisomers.[5] The commercially available drug is the (S, S) enantiomer. As different enantiomers of a drug can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles, regulatory agencies often require the analysis and control of stereoisomeric purity.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the separation and quantification of enantiomers.[6] Polysaccharide-based CSPs, particularly those derived from derivatized cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including basic nitrogen-containing heterocyclic molecules similar to cobimetinib.[7][8]
This application note presents a proposed HPLC method for the chiral separation of cobimetinib racemate. As no specific validated method is publicly available, this protocol is a starting point for method development, based on established principles for separating structurally related chiral compounds.
Disclaimer: The following protocol is a proposed starting point for method development and has not been experimentally validated for cobimetinib. Optimization of the chromatographic conditions may be required to achieve the desired separation.
Proposed Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based CSP is recommended. A good starting point would be a Chiralpak® IA [Amylose tris(3,5-dimethylphenylcarbamate), immobilized] column, 250 x 4.6 mm, 5 µm particle size. Immobilized polysaccharide CSPs offer broad solvent compatibility.[7]
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Chemicals:
-
This compound standard
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade, 200 proof)
-
Diethylamine (DEA) (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Chromatographic Conditions
The proposed method utilizes a normal-phase elution mode, which is often successful for the chiral separation of basic compounds on polysaccharide CSPs. The addition of a basic modifier like DEA is crucial for improving peak shape and resolution.
Table 1: Proposed HPLC Conditions for Chiral Separation of Cobimetinib
| Parameter | Proposed Condition |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase. Sonicate briefly to ensure complete dissolution and mixing.
System Suitability
Before sample analysis, the chromatographic system must meet predefined performance criteria. A system suitability test should be performed by injecting the working standard solution six times.
Table 2: Illustrative System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for each enantiomer peak |
| Theoretical Plates (N) | N ≥ 2000 for each enantiomer peak |
| Precision (%RSD) | %RSD of peak area and retention time ≤ 2.0% (for n=6) |
Illustrative Data Presentation
The following table presents expected, illustrative data for the chiral separation of cobimetinib based on the proposed method. Actual results may vary and will require experimental verification.
Table 3: Typical Expected Chromatographic Results (Illustrative)
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 | ~ 10.5 | 1.1 | - |
| Enantiomer 2 | ~ 13.2 | 1.2 | ~ 2.5 |
Visualizations
Signaling Pathway
Cobimetinib functions by inhibiting MEK1 and MEK2 within the MAPK/ERK signaling cascade.
Caption: MAPK/ERK signaling pathway with the inhibitory action of Cobimetinib.
Experimental Workflow
The following diagram outlines the general workflow for the chiral analysis of a cobimetinib sample.
Caption: Experimental workflow for the chiral separation of this compound.
Conclusion
This application note provides a comprehensive, proposed protocol for the chiral separation of this compound using HPLC with a polysaccharide-based chiral stationary phase. The suggested method, utilizing a Chiralpak® IA column with a normal-phase mobile phase containing a basic additive, serves as a robust starting point for researchers in pharmaceutical analysis and drug development. While this method is based on established principles for separating similar N-heterocyclic basic compounds, it requires experimental validation and potential optimization to achieve baseline separation and meet specific analytical requirements. The provided workflows and diagrams offer a clear guide for both the underlying biological context and the practical execution of the analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cobimetinib - NCI [dctd.cancer.gov]
- 3. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Cobimetinib Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobimetinib (B612205) is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] While the clinically approved form is the (S)-enantiomer, the synthesis of the racemate is a crucial step for subsequent chiral resolution or for use in preclinical research where stereospecificity is not immediately required. This document provides a detailed laboratory protocol for the multi-step synthesis of cobimetinib racemate. The synthesis involves the preparation of key intermediates, a Grignard reaction to assemble the core azetidine-piperidine structure, and a final amide coupling followed by deprotection.
MEK Signaling Pathway
Cobimetinib targets the MEK kinases within the MAPK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers. The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling cascade.
References
Application Note: Chiral LC-MS/MS Method for the Quantification of Cobimetinib Enantiomers in Human Plasma
Introduction
Cobimetinib (B612205) is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway is implicated in various cancers, making MEK an important therapeutic target.[2][5] Cobimetinib is the (S)-enantiomer and is approved for the treatment of certain types of melanoma in combination with a BRAF inhibitor.[1][3] The (R)-enantiomer of cobimetinib is known to be less active. To fully understand the pharmacokinetics and potential in vivo chiral inversion of cobimetinib, a stereoselective analytical method is crucial. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the simultaneous quantification of the (S)- and (R)-enantiomers of cobimetinib in human plasma.
Signaling Pathway of Cobimetinib
Cobimetinib targets the MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK signaling cascade. By inhibiting MEK, cobimetinib prevents the phosphorylation and activation of ERK, which in turn blocks the downstream signaling that leads to cell proliferation and survival.
Caption: Mechanism of action of Cobimetinib in the RAS/RAF/MEK/ERK pathway.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is employed for the extraction of cobimetinib enantiomers from human plasma.
-
Materials:
-
Human plasma (K2-EDTA)
-
(S)-Cobimetinib and (R)-Cobimetinib reference standards
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-Cobimetinib)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Spike 50 µL of human plasma with the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
2. LC-MS/MS Method
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
-
Chiral Chromatography Conditions:
-
Column: CHIRALPAK® IA-3 (150 x 4.6 mm, 3 µm) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient:
Time (min) % B 0.0 30 5.0 70 5.1 95 6.0 95 6.1 30 | 8.0 | 30 |
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Q1 (m/z) Q3 (m/z) (S)-Cobimetinib 531.1 414.1 (R)-Cobimetinib 531.1 414.1 | ¹³C₆-Cobimetinib (IS) | 537.1 | 420.1 |
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
-
Experimental Workflow
The overall workflow for the quantification of cobimetinib enantiomers is depicted below.
References
- 1. Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MAPK Pathway Inhibition Using Cobimetinib Racemate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cobimetinib (B612205) racemate to investigate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Detailed protocols for key in vitro and in vivo experiments are provided to assess the efficacy and mechanism of action of cobimetinib as a potent and selective MEK1/2 inhibitor.
Introduction
The RAS/RAF/MEK/ERK signaling cascade, a critical component of the MAPK pathway, is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[1][2] Cobimetinib is a reversible inhibitor of MEK1 and MEK2, the upstream regulators of ERK.[3][4] By inhibiting MEK, cobimetinib effectively blocks the phosphorylation and activation of ERK, thereby impeding downstream signaling and inhibiting tumor cell growth.[1][2] While the clinically approved form is the fumarate (B1241708) salt of the S-enantiomer, cobimetinib racemate can be utilized in preclinical research to study the fundamental aspects of MAPK pathway inhibition.
Mechanism of Action
Cobimetinib is a non-ATP-competitive, allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1 and MEK2.[1] This binding stabilizes the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation of ERK1/2.[1] Constitutive activation of the BRAF pathway, often due to BRAF V600E/K mutations, leads to persistent MEK and ERK signaling, which can be effectively abrogated by cobimetinib.[3]
Data Presentation
Table 1: In Vitro Activity of Cobimetinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |
| A375 | Melanoma | BRAF V600E | ~1-5 | [5] |
| SK-MEL-28 | Melanoma | BRAF V600E | ~1-5 | [5] |
| HCT116 | Colorectal Cancer | KRAS G13D | 2.2 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | ~10-50 | [5] |
| Calu-6 | Lung Cancer | KRAS Q61K | 174 | [5] |
| 888MEL | Melanoma | N/A | 200 (EC50) | [6] |
| A2058 | Melanoma | N/A | 10,000 (EC50) | [6] |
| ED013 | Melanoma | N/A | 40 | [7] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions, including incubation time and cell density.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the inhibitory effect of cobimetinib on MEK1/2 activity by measuring the phosphorylation status of its direct downstream target, ERK1/2.[5][8]
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., A375, HCT116)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).[8]
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer on ice for 30 minutes.[5] c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with primary antibody against p-ERK overnight at 4°C.[8] e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8] f. Detect the signal using an ECL substrate and an imaging system.[8]
-
Stripping and Re-probing: a. Strip the membrane and re-probe with antibodies for t-ERK and a loading control to ensure equal protein loading.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with cobimetinib.[8]
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[8]
-
Treatment: a. Treat cells with a range of concentrations of this compound.
-
Incubation: a. Incubate the plate for 48-72 hours.[8]
-
MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: a. Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: a. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of cobimetinib in a mouse xenograft model.
Materials:
-
This compound formulated for oral administration
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation (e.g., A375)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: a. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). b. Randomize mice into treatment and control groups.
-
Treatment Administration: a. Administer this compound orally (e.g., daily or on a specified schedule) at a predetermined dose (e.g., 10 mg/kg).[9] b. Administer vehicle to the control group.
-
Tumor Measurement and Body Weight Monitoring: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²) / 2). b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: a. Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. b. Euthanize mice and excise tumors for further analysis (e.g., Western blotting for p-ERK, immunohistochemistry).
-
Data Analysis: a. Plot mean tumor volume over time for each group. b. Calculate tumor growth inhibition (TGI) for the treated group compared to the control group.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of cobimetinib on MEK1/2.
References
- 1. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cobimetinib - NCI [dctd.cancer.gov]
- 4. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Development of a High-Throughput Screening Assay for Cobimetinib Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobimetinib (B612205) (GDC-0973) is a potent and selective, reversible, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, promoting cellular proliferation and survival.[1][2][3] Cobimetinib is approved in combination with the BRAF inhibitor vemurafenib (B611658) for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600E or V600K mutation.[3]
Cobimetinib possesses a chiral center, and its therapeutic activity is primarily attributed to the (S)-enantiomer. Published data indicates that the (S)-enantiomer is over 10-fold more potent in its inhibitory activity against MEK1 compared to the (R)-enantiomer.[2] Given this stereospecific activity, it is crucial during drug development and manufacturing to not only quantify the total amount of cobimetinib but also to assess the enantiomeric purity and the specific activity of each enantiomer. The development of a high-throughput screening (HTS) assay for the cobimetinib racemate allows for the rapid assessment of large batches of synthesized compounds, ensuring the desired stereochemical composition and inhibitory potency.
This document provides detailed protocols for the chiral separation of this compound and a subsequent high-throughput screening assay to determine the inhibitory activity of the separated enantiomers and the racemic mixture against MEK1.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. Mutations in upstream components like RAS or BRAF can lead to constitutive activation of this pathway, driving oncogenesis. Cobimetinib targets MEK1 and MEK2, preventing the phosphorylation and activation of their only known substrates, ERK1 and ERK2.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of cobimetinib.
Experimental Protocols
Preparative Chiral HPLC for Resolution of this compound
This protocol describes a general method for the separation of cobimetinib enantiomers based on established principles of preparative chiral chromatography.[4][5][6]
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® series, such as IA, IB, or IC).
Reagents:
-
This compound
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol, methanol, acetonitrile)
-
Mobile phase additives (e.g., diethylamine (B46881) (DEA), trifluoroacetic acid (TFA))
Method Development (Analytical Scale):
-
Column Screening: Screen various chiral columns (e.g., CHIRALPAK IA, IB, IC) with different mobile phases to identify the optimal conditions for enantiomeric separation.
-
Mobile Phase Optimization: Test different mobile phase compositions. A common starting point for polysaccharide-based CSPs is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents should be varied to optimize resolution and retention time.
-
Additive Selection: For basic compounds like cobimetinib, the addition of a small amount of a basic additive like DEA (e.g., 0.1%) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive like TFA may be used.
Preparative Scale-Up Protocol:
-
Prepare Mobile Phase: Based on the optimized analytical method, prepare a sufficient volume of the mobile phase. For example, a mobile phase of n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v).
-
Prepare Sample Solution: Dissolve the this compound in a suitable solvent, ideally the mobile phase, at a high concentration without causing precipitation.
-
Column Equilibration: Equilibrate the preparative chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample solution onto the column. Monitor the elution of the enantiomers using the UV detector. Collect the fractions corresponding to each enantiomeric peak separately.
-
Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (e.e.) of each separated enantiomer.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified (S)- and (R)-enantiomers of cobimetinib.
High-Throughput Screening (HTS) Assay for MEK1 Inhibition (AlphaLISA)
This protocol describes a 384-well AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of MEK1 kinase activity by quantifying the phosphorylation of its substrate, ERK2.
Materials:
-
Recombinant human MEK1 enzyme
-
Recombinant human ERK2 substrate (GST-tagged)
-
ATP
-
This compound, (S)-enantiomer, and (R)-enantiomer
-
AlphaLISA anti-phospho-ERK1/2 (Thr202/Tyr204) Acceptor beads
-
AlphaLISA Glutathione Donor beads
-
384-well white opaque assay plates (e.g., AlphaPlate)
-
Alpha-enabled microplate reader
Assay Buffer:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
1 mM EGTA
-
2 mM DTT
-
0.01% Tween-20
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound and each enantiomer in DMSO. Then, dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Enzyme and Substrate Addition: In a 384-well plate, add the MEK1 enzyme and GST-ERK2 substrate to all wells except the negative controls.
-
Compound Addition: Add the diluted compounds to the respective wells. Add assay buffer with DMSO to the positive and negative control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for MEK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect the phosphorylated product by adding a mixture of AlphaLISA anti-phospho-ERK1/2 Acceptor beads and Glutathione Donor beads in an AlphaLISA buffer containing EDTA.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader.
HTS Workflow Diagram
References
- 1. Cobimetinib (GDC-0973, XL518) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparative chromatographic resolution of racemates using HPLC and SFC in a pharmaceutical discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cobimetinib Racemate in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed protocols for the preparation and administration of cobimetinib (B612205) racemate for in vivo studies using murine cancer models. The information is intended to ensure consistent and reproducible experimental outcomes for preclinical efficacy testing.
Introduction to Cobimetinib
Cobimetinib is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2.[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in cell proliferation and survival.[1][3] In many cancers, mutations in genes like BRAF and RAS lead to the constitutive activation of this pathway, driving tumor growth.[1][3] Cobimetinib allosterically binds to MEK1/2, preventing the phosphorylation and activation of its downstream target, ERK1/2, thereby inhibiting the signaling cascade and suppressing tumor cell proliferation and survival.[4] It is often used in combination with BRAF inhibitors like vemurafenib (B611658) to achieve a more comprehensive blockade of the pathway.[1]
Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Cobimetinib targets the MEK1 and MEK2 kinases within this pathway.
Quantitative Data Summary
The following tables summarize the efficacy of cobimetinib in various murine cancer models as reported in preclinical studies.
Table 1: Cobimetinib Monotherapy Efficacy in Murine Models
| Cancer Type | Murine Model | Cell Line | Dosage and Schedule | Efficacy Outcome |
| Melanoma | Xenograft | IPC-298 | 5 mg/kg, daily, oral gavage | Minimal tumor growth inhibition.[5] |
| Pediatric Glioma | Xenograft | D-645 PXA (BRAF V600E) | 5 mg/kg and 7 mg/kg, daily for 21 days | Statistically significant tumor growth delay (p<0.001). |
| Pediatric Glioma | Xenograft | D-2363 PXA | 5 mg/kg and 7 mg/kg, daily for 21 days | Statistically significant tumor growth delay (p<0.028). |
| Pancreatic Cancer | Patient-Derived Orthotopic Xenograft (PDOX) | N/A | 5 mg/kg, daily for 14 days, oral gavage | Significant tumor regression (p<0.0001). |
| Hepatocellular Carcinoma | Xenograft | Sorafenib-resistant HCC cells | Not specified in abstract | Active against resistant HCC growth and angiogenesis in vivo.[2] |
Table 2: Cobimetinib Combination Therapy Efficacy in Murine Models
| Cancer Type | Murine Model | Combination Agent(s) | Dosage and Schedule | Efficacy Outcome |
| Melanoma (BRAF V600E) | Xenograft | Vemurafenib | Not specified | Reduced tumor growth compared to either drug alone.[1] |
| Melanoma (BRAF wild-type) | Xenograft | Vemurafenib | Not specified | Prevented vemurafenib-mediated tumor growth enhancement.[1] |
| Melanoma | Xenograft | Belvarafenib (15 mg/kg & 30 mg/kg) | Cobimetinib: 5 mg/kg, daily, oral gavage for 21 days | Shifted tumor control from cytostatic to cytotoxic.[5] |
| Melanoma (BRAF-mutated) | Xenograft | Atezolizumab + Vemurafenib | Not specified in abstract | 66.7% major pathologic complete response rate.[6] |
| Melanoma (BRAF wild-type) | Xenograft | Atezolizumab | Not specified in abstract | 13.3% major pathologic complete response rate.[6] |
Experimental Protocols
Preparation of Cobimetinib for Oral Gavage
Materials:
-
Cobimetinib racemate powder
-
Vehicle solution (Choose one of the options below)
-
Balance, weigh boats, spatulas
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Vehicle Options:
-
Option A: Methylcellulose/Tween 80:
-
0.5% (w/v) methylcellulose
-
0.2% (v/v) Tween 80 in sterile water
-
-
Option B: PBS/DMSO:
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) (Final concentration of 5%)
-
Procedure:
-
Calculate the required amount of cobimetinib: Based on the desired dose (e.g., 5 mg/kg), the average weight of the mice in a cohort, and the dosing volume (typically 100 µL or 0.1 mL for a 20-25 g mouse), calculate the total amount of cobimetinib needed.
-
Weigh the cobimetinib powder: Accurately weigh the calculated amount of cobimetinib powder.
-
Prepare the vehicle solution:
-
For Option A: Prepare the 0.5% methylcellulose/0.2% Tween 80 solution.
-
For Option B: Prepare the PBS solution.
-
-
Dissolve/suspend cobimetinib:
-
For Option A: Add the weighed cobimetinib to the methylcellulose/Tween 80 solution. Vortex vigorously to ensure a uniform suspension. Sonication can be used to aid in dispersion if necessary.
-
For Option B: First, dissolve the cobimetinib powder in a small volume of DMSO. Then, add the PBS to reach the final desired concentration, ensuring the final DMSO concentration does not exceed 5%. Vortex to mix thoroughly.
-
-
Storage: Store the prepared formulation at 4°C for up to one week. Before each use, vortex the solution to ensure homogeneity.
Subcutaneous Xenograft Murine Model and Efficacy Study
This protocol outlines a standard procedure for evaluating the efficacy of cobimetinib in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Cancer cell line of interest (in logarithmic growth phase)
-
Sterile PBS or serum-free medium
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
-
Animal balance
-
Oral gavage needles (flexible plastic or rigid)
-
Prepared cobimetinib formulation and vehicle control
Experimental Workflow Diagram:
References
- 1. Cobimetinib - NCI [dctd.cancer.gov]
- 2. MEK inhibition by cobimetinib suppresses hepatocellular carcinoma and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for In Vitro Studies Using Cobimetinib Racemate in Combination with Vemurafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vemurafenib (B611658), a potent inhibitor of the BRAF V600E mutated kinase, has demonstrated significant clinical efficacy in melanoma treatment. However, the development of resistance, often through reactivation of the MAPK/ERK pathway, limits its long-term effectiveness. The combination with cobimetinib (B612205), a selective MEK1/2 inhibitor, offers a dual-targeting strategy to overcome this resistance and enhance anti-tumor activity. These application notes provide detailed protocols for in vitro studies to evaluate the synergistic effects of cobimetinib and vemurafenib on melanoma cell lines.
Mechanism of Action: Dual MAPK Pathway Inhibition
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene (V600E) leads to constitutive activation of the pathway, driving uncontrolled cell growth. Vemurafenib directly inhibits the mutated BRAF kinase. However, cancer cells can develop resistance by reactivating the pathway downstream of BRAF. Cobimetinib acts by inhibiting MEK1 and MEK2, the kinases immediately downstream of BRAF, thereby providing a second point of blockade in this critical signaling cascade. The combination of vemurafenib and cobimetinib leads to a more profound and durable inhibition of the MAPK pathway, resulting in enhanced apoptosis and reduced tumor cell proliferation.
Data Presentation
Table 1: In Vitro Efficacy of Vemurafenib and Cobimetinib in BRAF V600E Mutant Melanoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for vemurafenib and cobimetinib as single agents in various melanoma cell lines. This data is essential for designing combination studies and determining appropriate concentration ranges.
| Cell Line | BRAF Status | Vemurafenib IC50 (nM) | Cobimetinib IC50 (nM) | Reference |
| A375 | V600E | 173 | Not Reported in this study | [1] |
| SK-MEL-28 | V600E | 500 | Not Reported in this study | [2] |
| Mewo | Wild-Type | 5000 | Not Reported in this study | [1] |
| ED013 | V600E | 900-1800 | 20-40 | [1] |
| A2058 | V600E | 10,000 | Not Reported in this study | [2] |
| A375PLXr (Vemurafenib Resistant) | V600E | 10,000 | Not Reported in this study | [2] |
| SK-MEL-28PLXr (Vemurafenib Resistant) | V600E | 5,000 | Not Reported in this study | [2] |
| ED013R2 (Vemurafenib & Cobimetinib Resistant) | V600E | >10,000 | >10,000 | [1] |
Note: IC50 values can vary between studies depending on the assay conditions (e.g., incubation time, cell density). It is recommended to determine the IC50 for each cell line in your specific laboratory setting.
Experimental Protocols
A general workflow for in vitro combination studies is depicted below. This workflow outlines the key steps from initial cell culture to data analysis for various assays.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of cobimetinib and vemurafenib, alone and in combination, on the metabolic activity of melanoma cells, which is an indicator of cell viability.
Materials:
-
BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cobimetinib and Vemurafenib (as powder or stock solutions)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of cobimetinib and vemurafenib in DMSO. On the day of the experiment, prepare serial dilutions of each drug and their combinations in complete medium. The final DMSO concentration in the wells should be less than 0.1%.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values for each drug and the combination. Synergy can be assessed using methods such as the Chou-Talalay combination index.[3]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by cobimetinib and vemurafenib using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Melanoma cells
-
6-well plates
-
Cobimetinib and Vemurafenib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of cobimetinib, vemurafenib, or their combination for 24 to 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.[5]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Protocol 3: Western Blot Analysis for MAPK Pathway Inhibition
This protocol is used to assess the effect of cobimetinib and vemurafenib on the phosphorylation status of key proteins in the MAPK pathway, such as ERK, and to detect markers of apoptosis like cleaved PARP.
Materials:
-
Melanoma cells
-
6-well plates
-
Cobimetinib and Vemurafenib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-cleaved PARP, anti-Actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with cobimetinib and vemurafenib as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins and cleaved PARP, normalized to a loading control (Actin or GAPDH). A reduction in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway, while an increase in cleaved PARP indicates apoptosis.[6]
References
- 1. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential expression of ABCB5 in BRAF inhibitor-resistant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Approach for Identifying Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. kumc.edu [kumc.edu]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation and Use of Cobimetinib Racemate Stock Solutions for Cell-Based Assays
Introduction
Cobimetinib (B612205), also known as GDC-0973 or XL518, is a potent and selective, reversible inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1/2).[1][2][3] MEK proteins are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1][4][] By inhibiting MEK, cobimetinib blocks the phosphorylation and activation of the downstream effector ERK, thereby impeding tumor cell growth.[][6] This application note provides a detailed protocol for the preparation of cobimetinib racemate stock solutions and their application in common cell-based viability assays for researchers in oncology and drug development.
Mechanism of Action: The MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus to regulate key cellular processes like proliferation, differentiation, and survival.[] In many cancers, mutations in genes like BRAF or KRAS lead to constitutive activation of this pathway.[1] Cobimetinib selectively binds to a unique site near the ATP-binding pocket of MEK1/2, locking the enzyme in an inactive state and preventing the phosphorylation of ERK1/2.[]
Quantitative Data Summary
The following table summarizes the key physicochemical properties and recommended storage conditions for this compound.
| Property | Value |
| Synonyms | GDC-0973 racemate, XL518 racemate[7][8] |
| Molecular Formula | C₂₁H₂₁F₃IN₃O₂[7][8] |
| Molecular Weight | 531.3 g/mol [7][8] |
| Solubility | DMSO: ≥ 40 mg/mL (up to 100 mg/mL with sonication)[8][9]Ethanol: ~11-47 mg/mL[7][9]Water: Insoluble[9] |
| Storage (Powder) | -20°C for ≥ 3 years[7][9] |
| Storage (Stock Solution) | In DMSO: -80°C for up to 2 years-20°C for up to 1 year[9]Aliquot to avoid repeated freeze-thaw cycles.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the recommended solvent for in vitro studies.[10][7][9]
Materials:
-
This compound powder (MW: 531.3 g/mol )
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 1 mL x 10 mM x 531.3 / 1000 = 5.313 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the vial. Use newly opened DMSO, as absorbed moisture can significantly reduce solubility.[10][9]
-
Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, use a bath sonicator or warm the solution gently to 37°C to aid dissolution.[10][8]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to prevent degradation from repeated freeze-thaw cycles.[10][9]
-
Long-Term Storage: Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[10]
Protocol 2: General Cell Viability Assay Using Cobimetinib
This protocol provides a general workflow for assessing the effect of cobimetinib on cell viability using common methods like MTT or resazurin-based assays.
Materials:
-
Cells of interest (e.g., HCT116, A375, IMR-32)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
Cobimetinib stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or Resazurin)[11][12]
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[13] Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution (Serial Dilution):
-
Prepare a series of working solutions by diluting the 10 mM stock solution in complete culture medium.
-
Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). Include a "vehicle control" with the same final DMSO concentration as the highest drug treatment.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of cobimetinib (or vehicle control).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[14][15]
-
Viability Assessment (Example using Resazurin):
-
Add 20 µL of resazurin (B115843) solution to each well.[11]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence signal using a microplate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis: Subtract the background reading (medium-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus drug concentration to determine metrics like IC₅₀.
Example Assay Conditions from Literature
The optimal concentration and incubation time for cobimetinib are cell-line dependent. The table below provides starting points based on published data.
| Cell Line Type | Specific Cell Lines | Cobimetinib Concentration Range | Incubation Time | Assay Type |
| Colorectal Cancer | HCT116, SW480, DLD-1 | 0 - 1 µM | 48 hours | MTT, Colony Formation[14] |
| Neuroblastoma | IMR-32, SHEP, IMR-5 | 0.07 µM (IC₅₀ for IMR-32) - 10 µM | 96 hours | Cell Counting |
| Melanoma | MaMel63a, MaMel51 | 100 nM (in combination) | 24 - 48 hours | Viability (Annexin-V)[15] |
| Melanoma | 888MEL, A2058 | 0.05 - 2.5 µM (EC₅₀) | 24 hours | Apoptosis Analysis[2] |
References
- 1. Cobimetinib - NCI [dctd.cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cobimetinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cobimetinib (racemate) | CAS:934662-91-6 | Selective MEK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield and purity of cobimetinib racemate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cobimetinib (B612205) racemate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of cobimetinib racemate, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of the initial Grignard reaction to form the key piperidinyl-azetidine intermediate low?
Answer: Low yields in the Grignard reaction step can be attributed to several factors. Moisture in the reaction setup can quench the Grignard reagent, significantly reducing its effectiveness. Additionally, the quality of the magnesium turnings and the presence of atmospheric oxygen can impede the reaction.
Potential Solutions:
-
Ensure anhydrous conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Activate magnesium: Use fresh, high-quality magnesium turnings. Pre-activation with iodine or 1,2-dibromoethane (B42909) can be beneficial.
-
Inert atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent oxidation.
-
Temperature control: The reaction temperature should be carefully controlled, as both insufficient and excessive heat can lead to side reactions and reduced yield.
Question 2: What are the common impurities observed during the amidation reaction, and how can they be minimized?
Answer: A common impurity is the unreacted starting material, 3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine. Another potential impurity arises from the self-condensation of the acid chloride or side reactions involving the hydroxyl group of the azetidine (B1206935) intermediate.
Potential Solutions:
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. A slight excess of the acid chloride can ensure complete conversion of the azetidine intermediate.
-
Reaction Temperature: The amidation reaction is typically carried out at a controlled temperature, for instance, between 40-55°C, to minimize side reactions.[1]
-
Choice of Base: The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is recommended to prevent unwanted side reactions.[1]
-
Purification: After the reaction, a thorough work-up and purification by column chromatography can effectively remove unreacted starting materials and byproducts.
Question 3: The final deprotection step to yield this compound is incomplete. What could be the cause?
Answer: Incomplete deprotection of the Boc (tert-butoxycarbonyl) group can be due to several factors, including an insufficient amount of acid, a weak acid, or a short reaction time.
Potential Solutions:
-
Acid Choice and Concentration: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane (B109758) or dioxane), is typically used. Ensure the acid concentration is sufficient to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Gentle heating may be required in some cases.
-
Work-up Procedure: A proper aqueous work-up is necessary to neutralize the excess acid and isolate the deprotected product.
Frequently Asked Questions (FAQs)
What is a common synthetic route for this compound?
A frequently employed strategy involves the synthesis of a key chiral intermediate, (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, which is then condensed with a substituted benzoic acid derivative. The synthesis of the chiral intermediate often starts from (2S)-2-piperidinecarboxylic acid and involves several steps including acylation, hydrolysis, esterification, and cyclization.[1] The initial steps can be performed to produce a racemic mixture of the piperidine (B6355638) intermediate, which is then carried through the subsequent steps to yield the this compound.
What are the critical parameters to control for improving yield and purity?
Key parameters to control throughout the synthesis include:
-
Reaction Temperature: Maintaining the optimal temperature for each step is crucial to maximize product formation and minimize side reactions.
-
Purity of Reagents and Solvents: Using high-purity starting materials and anhydrous solvents is essential for clean reactions.
-
Inert Atmosphere: For moisture and air-sensitive reactions, such as the Grignard reaction, maintaining an inert atmosphere is critical.
-
pH Control: Proper pH adjustment during work-up and extraction steps is vital for efficient product isolation.
What are some of the identified impurities in cobimetinib synthesis?
Besides unreacted starting materials and byproducts from side reactions, specific process-related impurities can be formed. One such impurity is N-Nitroso Cobimetinib. The formation of nitrosamines can occur from the reaction of secondary amines with nitrites under certain conditions.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for Key Synthesis Steps
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Yield (%) | Reference |
| Acyl Cyanation | (2S)-2-piperidinecarboxylic acid | Thionyl chloride, Cyanation reagent, Phase-transfer catalyst, Toluene/Water | 90-100 | Not specified | [1] |
| Esterification | Intermediate from hydrolysis | Methanol or Ethanol | 70-80 | Not specified | [1] |
| Addition Reaction | [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate and nitromethane (B149229) | Sodium methoxide (B1231860) | 50-60 | 89.4 | [2] |
| Condensation | (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine and 3,4-difluoro-2-[(2-chloro-4-iodophenyl)amino]benzoic acid | Condensing agent, Diisopropylethylamine, N,N-dimethylformamide or Acetonitrile | 40-55 | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of [2-hydroxy-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)-3-nitro]propionate
-
To a reaction flask, add [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate (10 mmol) and sodium methoxide (1.2 equivalents).
-
Add nitromethane (15 mL).
-
Raise the temperature to 50-60°C and stir the reaction mixture for 5-7 hours.
-
Monitor the reaction completion by TLC.
-
After completion, recover the excess nitromethane under reduced pressure.
-
Add dichloromethane to the residue and wash with water and brine.
-
Concentrate the organic layer to obtain the product.[2]
Protocol 2: Condensation to form the Cobimetinib Precursor
-
To a reaction flask at room temperature, add 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid (5 mmol) and N,N-dimethylformamide (25 mL).
-
Add a solution of a suitable condensing agent (e.g., PyBOP) (5 mmol) in N,N-dimethylformamide (25 mL) dropwise over 30 minutes.
-
Add (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine (7.5 mmol) and diisopropylethylamine (10 mmol).
-
Raise the temperature to 45-50°C and stir for 3-4 hours.
-
Monitor the reaction completion by TLC.[2]
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the Grignard reaction.
Caption: Logical relationship for mitigating impurities in the amidation step.
References
Technical Support Center: Chiral Resolution of Cobimetinib Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of cobimetinib (B612205) enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or no resolution between the cobimetinib enantiomers?
A1: Poor resolution in chiral chromatography is a common issue that can stem from several factors. The most effective way to improve resolution is to enhance the selectivity between the enantiomers.[1] The primary areas to investigate are the chiral stationary phase (CSP) and the mobile phase composition.
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for cobimetinib. Chiral recognition relies on specific interactions like hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the CSP.[2] If the chosen phase lacks the necessary interaction points for cobimetinib, separation will not occur. A screening of different CSPs is often the first step in method development.
-
Suboptimal Mobile Phase Composition: The mobile phase is critical for achieving separation.[3] Its composition, including the organic modifier and any additives, directly influences the interactions between the enantiomers and the CSP.[1] For a basic compound like cobimetinib, acidic or basic additives are often necessary to improve peak shape and selectivity.[4]
-
Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate. Often, lower flow rates improve resolution by allowing more time for the enantiomers to interact with the stationary phase.[3]
-
Inadequate Temperature Control: Temperature affects the thermodynamics of the chiral recognition process.[1][3] Both increasing and decreasing the temperature can impact resolution, making it a valuable parameter to screen.[1][3]
Q2: My chromatographic peaks for cobimetinib are tailing significantly. How can I fix this?
A2: Peak tailing is a frequent problem in HPLC, especially for basic compounds like cobimetinib.[5] It occurs when there are secondary, undesirable interactions between the analyte and the stationary phase.[5][6]
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction of the basic amine groups in cobimetinib with acidic residual silanol groups on silica-based CSPs.[5][6] To minimize this, a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is commonly added to the mobile phase to compete for these active sites.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[3][7] This is particularly noticeable on cyclodextrin-based phases.[7] Try reducing the sample concentration or injection volume.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3] Flushing the column or replacing it if it's old may be necessary.[8]
Q3: My retention times are drifting and not reproducible. What are the common causes?
A3: Poor reproducibility can invalidate an analytical method. The key is to ensure system stability and consistency.
-
Insufficient Column Equilibration: Chiral stationary phases, particularly in normal-phase or polar organic modes, can require long equilibration times, sometimes hours, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting your analysis sequence.
-
Mobile Phase Instability: In normal-phase chromatography, even trace amounts of water in the organic solvents can significantly alter retention times.[9] Use high-purity, dry solvents and prepare fresh mobile phase daily.
-
Temperature Fluctuations: Unstable column temperature can cause retention time drift.[3] Using a reliable column oven is essential for maintaining consistent temperature.[10]
-
"Memory Effects": Some CSPs can "remember" previous mobile phase additives, especially acidic or basic modifiers, which can persist for thousands of column volumes and affect reproducibility.[9] It is advisable to dedicate a column to a specific mobile phase system when possible.[9]
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a systematic approach to troubleshooting poor enantiomeric resolution.
Caption: A logical workflow for troubleshooting poor chiral resolution.
Experimental Protocols & Data
Protocol 1: Chiral HPLC Method Screening (Normal Phase)
This protocol outlines a general screening approach for separating cobimetinib enantiomers using High-Performance Liquid Chromatography (HPLC).
-
Column Selection: Screen a minimum of two different polysaccharide-based CSPs.
-
Mobile Phase Preparation: Prepare mobile phases consisting of a primary solvent (n-Hexane or Heptane) and an alcohol modifier (Isopropanol or Ethanol). For cobimetinib, a basic additive is essential.
-
Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
-
-
Instrumental Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (start with 1.0 mL/min and reduce to improve resolution).
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength for cobimetinib.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve cobimetinib standard in the initial mobile phase to a concentration of 0.5 mg/mL.
-
Procedure: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Inject the sample and monitor the separation.
Protocol 2: Chiral SFC Method Screening
Supercritical Fluid Chromatography (SFC) is a powerful alternative, often providing faster and more efficient separations than HPLC.[11][12][13]
-
Column Selection: Use the same set of polysaccharide-based CSPs as in the HPLC screen for direct comparison.
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine
-
-
Instrumental Conditions:
-
Gradient: 5% to 40% Co-solvent over 5 minutes.
-
Flow Rate: 2.0 - 4.0 mL/min.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV detector with a high-pressure flow cell.
-
-
Sample Preparation: Dissolve cobimetinib standard in Methanol to a concentration of 0.5 mg/mL.
-
Procedure: Equilibrate the system, inject the sample, and run the gradient method to quickly determine if a separation is feasible. Follow up with isocratic runs to optimize the resolution.
Table 1: Chiral Stationary Phase (CSP) Screening Columns
| CSP Name (Example) | Selector Type | Potential Interactions | Best For |
| Chiralpak IA/IB/IC | Amylose/Cellulose Phenylcarbamate Derivatives | π-π, Hydrogen Bonding, Steric Inclusion | Broad applicability in NP and SFC |
| Chiralcel OD/OJ | Cellulose Phenylcarbamate Derivatives | π-π, Hydrogen Bonding, Dipole-Dipole | General screening for a wide range of compounds |
| Astec CHIROBIOTIC V/T | Macrocyclic Glycopeptide (Vancomycin/Teicoplanin) | Ionic, Hydrogen Bonding, Inclusion | Ionizable molecules, suitable for polar ionic mode |
Table 2: Mobile Phase Modifier and Additive Effects
| Parameter Change | Primary Effect on Retention | Effect on Resolution | Notes |
| Increase Alcohol % | Decrease | Compound-dependent (may increase or decrease) | Increases mobile phase polarity and elution strength. |
| Change Alcohol Type (e.g., IPA to EtOH) | Varies | Often significant change in selectivity | Changes the nature of hydrogen bonding interactions. |
| Add Basic Modifier (e.g., 0.1% DEA) | May slightly decrease | Often improves peak shape, which improves resolution | Critical for basic analytes like cobimetinib to prevent tailing.[5] |
| Add Acidic Modifier (e.g., 0.1% TFA) | Varies | May improve resolution for acidic analytes | Not recommended for basic analytes as it can worsen peak shape. |
Parameter Influence Diagram
This diagram illustrates the general relationships between key chromatographic parameters and the resulting separation quality.
Caption: Relationship between chromatographic parameters and outcomes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Chiral Separations 3: Overloading and Tailing [restek.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fagg.be [fagg.be]
Technical Support Center: Optimizing Dosing Regimens of Cobimetinib Racemate for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of cobimetinib (B612205) racemate for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cobimetinib?
A1: Cobimetinib is a potent and selective, reversible inhibitor of MEK1 and MEK2, which are key protein kinases in the MAPK/ERK signaling pathway.[1][2][3] This pathway is frequently overactive in various cancers due to mutations in upstream proteins like BRAF and RAS.[1][4] By inhibiting MEK1/2, cobimetinib blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling that leads to cell proliferation and survival.[4][5]
Q2: What is a suitable vehicle for in vivo administration of cobimetinib in mice?
A2: A commonly used and effective vehicle for the oral administration of cobimetinib in mice is a suspension of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in water.
Q3: What are recommended starting doses for cobimetinib in mouse xenograft models?
A3: Based on preclinical studies, oral (p.o.) administration of cobimetinib at doses ranging from 5 mg/kg to 10 mg/kg once daily has been shown to be effective in inhibiting tumor growth in mouse xenograft models. The optimal dose may vary depending on the specific tumor model and research objectives.
Q4: How can I assess the pharmacodynamic activity of cobimetinib in vivo?
A4: The pharmacodynamic activity of cobimetinib can be assessed by measuring the inhibition of its direct downstream target, phosphorylated ERK (pERK). This is typically done by collecting tumor or tissue samples at various time points after cobimetinib administration and analyzing pERK levels by Western blot or immunohistochemistry. A significant reduction in pERK levels indicates target engagement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in formulating a stable suspension | - Improper mixing of methylcellulose.- Cobimetinib powder not fully wetted. | - Prepare the 0.5% methylcellulose solution in advance, allowing it to fully hydrate (B1144303) overnight at 4°C.- Create a paste with the cobimetinib powder and a small amount of the vehicle before gradually adding the remaining vehicle while vortexing. |
| Inconsistent tumor growth inhibition | - Inaccurate dosing due to improper gavage technique.- Degradation of cobimetinib in the formulation.- Development of drug resistance. | - Ensure proper training in oral gavage techniques to minimize stress and ensure accurate administration.[6][7][8]- Prepare fresh dosing solutions weekly and store them at 4°C, protected from light.- Consider intermittent dosing schedules, which have been explored in preclinical models. |
| Adverse effects in mice (e.g., weight loss, diarrhea) | - On-target effects of MEK inhibition.- High dosage. | - Monitor animal health daily, including body weight and clinical signs.- If significant weight loss (>15-20%) or severe diarrhea is observed, consider reducing the dose or implementing a dose holiday.- For diarrhea, ensure animals have easy access to hydration. In some research settings, supportive care similar to that for chemotherapy-induced diarrhea may be considered.[9][10][11][12] |
| Skin rash or dermatitis in mice | - A known class effect of MEK inhibitors observed in clinical settings. | - Monitor for any signs of skin irritation or rash.- If mild, continue to observe. If severe, consult with a veterinarian. Dose reduction may be necessary. |
| Ocular toxicities in mice | - MEK inhibitors have been associated with ocular side effects, including serous retinopathy in humans.[13][14] | - While less commonly monitored in preclinical models, be aware of any signs of visual impairment or eye abnormalities. If observed, a veterinary ophthalmologist should be consulted. |
Quantitative Data Summary
Table 1: In Vivo Dosing Regimens for Cobimetinib in Mouse Models
| Tumor Model | Dosing Regimen | Vehicle | Efficacy Outcome | Reference |
| BRAF V600E Melanoma Xenograft | 10 mg/kg, p.o., QD | Not Specified | Tumor growth inhibition | [3] |
| NRAS Q61L Melanoma Xenograft | 5 mg/kg, p.o., QD | 0.5% methylcellulose/0.2% Tween 80 | Tumor growth inhibition | |
| BRAF-mutated Melanoma Xenograft | 5 mg/kg, p.o., QD | PBS-DMSO 5% | Significant tumor regression |
Table 2: Pharmacokinetic Parameters of Cobimetinib in Preclinical Species
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse | 10 mg/kg, p.o. | ~2 | Not specified | Not specified |
| Rat | 30 mg/kg, p.o. | 2-3 | Not specified | Not specified |
| Dog | 5 mg/kg, p.o. | 2-3 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of Cobimetinib Formulation for Oral Gavage
-
Prepare the Vehicle:
-
To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring.
-
Leave the solution at 4°C overnight to allow for complete hydration.
-
Before use, add 0.2 mL of Tween 80 to 100 mL of the methylcellulose solution and mix thoroughly.
-
-
Prepare the Cobimetinib Suspension:
-
Weigh the required amount of cobimetinib racemate powder for the desired concentration (e.g., for a 1 mg/mL solution to dose at 10 mg/kg in a 20g mouse, the volume would be 0.2 mL).
-
Place the powder in a sterile conical tube.
-
Add a small volume of the vehicle to the powder and triturate to form a uniform paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing to ensure a homogenous suspension.
-
Store the final formulation at 4°C, protected from light, for up to one week.
-
Protocol 2: Assessment of In Vivo Pharmacodynamics (pERK Inhibition)
-
Dosing and Sample Collection:
-
Administer cobimetinib or vehicle to tumor-bearing mice via oral gavage.
-
At predetermined time points post-dose (e.g., 2, 6, 24 hours), euthanize the mice.
-
Immediately excise tumors and/or other tissues of interest.
-
-
Tissue Processing:
-
Snap-freeze a portion of the tissue in liquid nitrogen for Western blot analysis.
-
Fix another portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK1/2 and total ERK1/2.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
Quantify band intensities to determine the ratio of pERK to total ERK.
-
-
Immunohistochemistry (IHC):
-
Embed the fixed tissue in paraffin (B1166041) and section.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with a primary antibody against pERK1/2.
-
Use a suitable detection system to visualize pERK staining.
-
Score the staining intensity and percentage of positive cells.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of cobimetinib.
Caption: A typical experimental workflow for in vivo studies with cobimetinib.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cobimetinib - NCI [dctd.cancer.gov]
- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic treatment targeting gram negative bacteria prevents neratinib-induced diarrhea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rifaximin alleviates irinotecan-induced diarrhea in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 13. academic.oup.com [academic.oup.com]
- 14. MEK inhibitors: a new class of chemotherapeutic agents with ocular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent the degradation of cobimetinib racemate during storage
Welcome to the Technical Support Center for Cobimetinib (B612205). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of cobimetinib racemate during storage and throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for cobimetinib?
For optimal stability, cobimetinib drug substance should be stored at room temperature, below 30°C (86°F).[1] For long-term storage of the powdered form, -20°C is recommended and can preserve the compound for up to three years. When in solvent, it is advisable to store aliquots at -20°C for up to one month or at -80°C for up to one year. To maintain integrity, it is crucial to prevent repeated freeze-thaw cycles.
Q2: What are the primary factors that can lead to the degradation of cobimetinib?
The degradation of cobimetinib can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: As a compound with pH-dependent solubility, exposure to strongly acidic or basic conditions can lead to hydrolysis.[2]
-
Light: Cobimetinib has known photosensitivity, which can lead to photodegradation.[1]
-
Oxidation: The presence of oxidizing agents can degrade the molecule.
-
Moisture: Hydrolysis can occur in the presence of humidity.
Q3: Are there known degradation products or impurities of cobimetinib?
Yes, several impurities of cobimetinib have been identified. While specific degradation pathways are not extensively published in peer-reviewed literature, known impurities can provide clues to potential degradation mechanisms. These impurities are often related to starting materials, byproducts of the synthesis, or degradation products. Some listed impurities of cobimetinib include Cobimetinib Impurity 1, 2, 3, 4, 5, and 6.[3]
Q4: How can I monitor the stability of my cobimetinib sample?
The most effective way to monitor the stability of cobimetinib is by using a stability-indicating analytical method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or mass spectrometry detector.[4][5][6] This technique can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any degradation over time.
Troubleshooting Guide: Investigating Cobimetinib Degradation
If you suspect degradation of your cobimetinib sample, this guide will help you troubleshoot potential causes and find solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results in Assays | Degradation of the active this compound. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture. 2. Perform Purity Analysis: Use a validated stability-indicating HPLC method to check the purity of your sample and look for the presence of degradation peaks. 3. Prepare Fresh Stock Solutions: If using older stock solutions, prepare a fresh one from a new batch of solid compound and re-run the experiment. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize Degradants: If your HPLC is connected to a mass spectrometer (LC-MS), attempt to identify the mass of the new peaks to hypothesize their structures. 2. Conduct Forced Degradation Studies: To understand the potential degradation pathways, perform forced degradation studies (see Experimental Protocols section) to see if the degradation products formed under stress conditions match the unknown peaks in your sample. |
| Change in Physical Appearance (e.g., color change) | Significant degradation of the compound. | 1. Discard the Sample: A visible change in appearance often indicates substantial degradation, and the sample should not be used for experiments. 2. Review Handling Procedures: Assess your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., high temperatures, extreme pH, prolonged light exposure). |
Quantitative Data Summary
| Stress Condition | Typical Reagent/Condition | Expected Degradation Level (Illustrative) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 10-20% |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | 15-25% |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | 20-30% |
| Thermal Degradation | 80°C for 48h | 5-15% |
| Photodegradation | Exposure to UV light (254 nm) for 24h | 10-20% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Cobimetinib
This protocol provides a general starting point for developing a stability-indicating method for cobimetinib. Optimization will be required for your specific instrumentation and requirements.
-
Instrumentation: HPLC with UV or PDA detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water). A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of cobimetinib (scan for lambda max).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve cobimetinib in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL) and then dilute with the mobile phase.
Protocol 2: Forced Degradation Studies of Cobimetinib
To investigate the degradation pathways and identify potential degradation products, forced degradation studies should be performed.
-
Preparation of Stock Solution: Prepare a stock solution of cobimetinib (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid cobimetinib powder and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the validated stability-indicating HPLC method (Protocol 1).
Visualizations
Cobimetinib Signaling Pathway
Cobimetinib is a MEK1/2 inhibitor, which acts on the RAS/RAF/MEK/ERK signaling pathway. This pathway is often constitutively activated in certain cancers due to mutations in BRAF.
Caption: The inhibitory action of Cobimetinib on the RAS/RAF/MEK/ERK signaling pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of cobimetinib.
Caption: A generalized workflow for conducting forced degradation studies and stability analysis of Cobimetinib.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Cobimetinib Racemate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of cobimetinib (B612205) racemate. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of cobimetinib?
A1: Cobimetinib is a potent and highly selective, allosteric, and non-ATP competitive inhibitor of MEK1 and MEK2, which are dual-specificity kinases in the MAPK signaling pathway.[1] It binds to phosphorylated MEK with a 100-fold greater potency for MEK1 over MEK2.[1] The primary therapeutic intent of cobimetinib is to inhibit the downstream phosphorylation of ERK, thereby blocking cellular proliferation in cancers with mutations like BRAF V600E/K.[1]
Q2: What is "cobimetinib racemate" and how does it relate to the active molecule?
A2: Cobimetinib is a chiral molecule and is supplied as a racemate, which is a 1:1 mixture of two enantiomers (R- and S-isomers). The S-enantiomer is the more active form, responsible for the potent inhibition of MEK1/2. The R-enantiomer is considered less active.[2][3] When conducting experiments, it is important to recognize that the racemate contains only 50% of the highly active S-enantiomer.
Q3: Are there known off-target effects of cobimetinib?
A3: Yes, while cobimetinib is highly selective for MEK1/2 at nanomolar concentrations, off-target effects have been observed at higher, suprapharmacological concentrations (in the micromolar range).[1] These include the inhibition of Akt and PKC activity, which may be a result of inhibiting PDK1.[1]
Q4: At what concentrations are off-target effects likely to be observed?
A4: On-target MEK1 inhibition occurs at low nanomolar concentrations (IC50 ≈ 4.2 nM).[4] In contrast, off-target inhibition of kinases like Akt and PKC has been observed at concentrations approximately 1000-fold higher. For instance, the logIC50 for inhibition of Akt T308 phosphorylation is -5.4 M (approximately 4 µM) and for PKC activity is -5.3 M (approximately 5 µM). Therefore, researchers should be cautious when using cobimetinib at concentrations significantly exceeding its MEK1 IC50.
Q5: How can I distinguish between on-target and off-target effects in my experiments?
A5: Distinguishing between on- and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with cobimetinib's MEK1/2 IC50, while off-target effects will likely require significantly higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Employing another MEK inhibitor with a different chemical structure (e.g., trametinib) can help confirm if an observed phenotype is due to MEK inhibition. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
Genetic Target Validation: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out MEK1/2 should replicate the on-target effects of cobimetinib. If the phenotype from genetic knockdown matches that of the inhibitor, it supports an on-target mechanism.
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the target kinase can help differentiate effects. If the phenotype is reversed, it is likely on-target.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Unexpected or paradoxical cellular phenotype (e.g., altered cell morphology, unexpected changes in proliferation) | The inhibitor may be engaging an off-target kinase with an opposing biological function at the concentration used. | 1. Validate with a different tool: Use a structurally distinct MEK inhibitor or a genetic knockdown approach (siRNA/CRISPR) to confirm the phenotype is MEK-dependent.2. Perform a dose-response curve: Determine if the unexpected phenotype only occurs at higher concentrations, suggesting an off-target effect.3. Conduct a kinome scan: Use a commercial service to screen cobimetinib against a broad panel of kinases to identify potential off-targets. |
| High levels of cytotoxicity at concentrations expected to be selective for MEK1/2 | 1. The specific cell line may be highly sensitive to MEK inhibition (on-target toxicity).2. The observed toxicity could be due to a potent off-target effect on a pro-survival kinase in that particular cell line. | 1. Confirm on-target effect: Use a rescue experiment with a drug-resistant MEK1 mutant. If toxicity is rescued, it is an on-target effect.2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to understand the mechanism of cell death.3. Consult off-target databases: Check if cobimetinib is known to inhibit pro-survival kinases at the concentrations you are using. |
| Inconsistent results between different experimental batches or cell lines | 1. Biological variability between cell passages or different cell lines, including varying expression levels of on- and off-target kinases.2. The inhibitor may have degraded or precipitated in the experimental media. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range.2. Verify target expression: Confirm the expression and activity (phosphorylation status) of MEK1/2 in your cell model using Western blotting.3. Check inhibitor stability: Ensure the inhibitor is properly stored and solubilized. Prepare fresh dilutions for each experiment. |
| Discrepancy between biochemical assay (IC50) and cellular assay (EC50) results | 1. High intracellular ATP concentrations in cellular assays can compete with ATP-competitive inhibitors (though cobimetinib is non-ATP competitive).2. The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its effective intracellular concentration. | 1. Measure intracellular concentration: Use techniques like LC-MS/MS to determine the intracellular concentration of cobimetinib.2. Use efflux pump inhibitors: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the cellular potency of cobimetinib increases. |
Data Presentation: Cobimetinib Kinase Selectivity
The following table summarizes the inhibitory activity of cobimetinib against its primary on-target kinase, MEK1, and known off-targets.
| Target Kinase | On/Off-Target | IC50 (nM) | Selectivity vs. MEK1 | Reference |
| MEK1 | On-Target | 4.2 | 1x | [4] |
| Akt (pT308) | Off-Target | ~4,000 | ~952x | [1] |
| PKC | Off-Target | ~5,000 | ~1,190x | [1] |
Note: In broader kinase panel screens at a concentration of 1 µM, cobimetinib has been reported to show no significant inhibition of over 100 other serine/threonine and tyrosine kinases, highlighting its high selectivity for MEK1.[4]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling to Identify Off-Targets
This protocol provides a general methodology for screening cobimetinib against a panel of purified kinases to identify potential off-target interactions.
Objective: To determine the selectivity of cobimetinib by measuring its inhibitory activity against a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series to test a range of concentrations (e.g., from 10 µM down to 0.1 nM).
-
Kinase Panel: Utilize a commercially available in vitro kinase profiling service or a multi-well plate-based kinase assay kit. These services typically provide a panel of purified, active kinases.[5]
-
Assay Format: A common format is a fluorescence-based or luminescence-based assay that measures ATP consumption or ADP production.[6][7][8] Radiometric assays using [γ-³²P]ATP are also considered a gold standard.[6]
-
Kinase Reaction: a. In a multi-well plate, add the kinase, its specific substrate, and the assay buffer. b. Add the diluted cobimetinib or vehicle control (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding ATP (at a concentration near the Km for each kinase). d. Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C or room temperature.[9]
-
Detection: a. Stop the reaction using a stop solution (e.g., containing EDTA). b. Add the detection reagents according to the manufacturer's protocol. This may involve antibodies specific for phosphorylated substrates or reagents that quantify remaining ATP. c. Read the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each kinase at each cobimetinib concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the cobimetinib concentration and fit the data to a dose-response curve to determine the IC50 for each "hit" (a kinase showing significant inhibition).
Protocol 2: Western Blot Analysis of Off-Target Pathway Modulation
This protocol details how to assess the effect of cobimetinib on the phosphorylation status of downstream substrates of potential off-target kinases, such as Akt and PKC, in a cellular context.
Objective: To validate if cobimetinib inhibits the activity of suspected off-target kinases within intact cells.
Methodology:
-
Cell Culture and Treatment: a. Plate cells of interest and grow them to 70-80% confluency. b. Serum-starve the cells for 4-6 hours if the pathway of interest is activated by growth factors. c. Treat the cells with a dose-response of cobimetinib (e.g., 10 nM, 100 nM, 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1-2 hours). Include a positive control for pathway activation (e.g., growth factor stimulation).
-
Cell Lysis: a. Place culture dishes on ice and wash cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize all samples to the same protein concentration.
-
SDS-PAGE and Western Blotting: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
- Phospho-ERK (on-target)
- Total ERK
- Phospho-Akt (Ser473) (off-target)
- Total Akt
- Phospho-PKC substrates (off-target)
- A loading control (e.g., GAPDH or β-actin) f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels and the loading control. c. Compare the treated samples to the vehicle control to determine the effect of cobimetinib on each signaling pathway.
Visualizations
Caption: On-target effect of cobimetinib on the MAPK signaling pathway.
References
- 1. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-Enantiomer of the Antitubercular Compound S006-830 Complements Activity of Frontline TB Drugs and Targets Biogenesis of Mycobacterium tuberculosis Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. In vitro kinase assay [protocols.io]
Technical Support Center: Managing Cytotoxicity of Cobimetinib Racemate in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cobimetinib (B612205) racemate in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is cobimetinib and how does its racemate form affect cytotoxicity studies?
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1] This pathway is crucial for cell proliferation and survival.[2] In research settings, cobimetinib is often supplied as a racemate, which is a 1:1 mixture of its two enantiomers (mirror-image isomers). While the S-enantiomer is the biologically active form, the R-enantiomer is significantly less active.[3] For most in vitro cytotoxicity assays, the presence of the less active R-enantiomer in the racemate is unlikely to significantly alter the IC50 value, as the S-enantiomer drives the biological effect. However, it is crucial to be consistent in using the same form of the compound (racemate or specific enantiomer) throughout a study to ensure reproducibility.
2. What are the expected cytotoxic effects of cobimetinib in primary cells?
The cytotoxicity of cobimetinib is cell-type dependent. In primary cells with high baseline MAPK pathway activity, cobimetinib is expected to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability.[4][5] However, primary cells, which typically have lower proliferative rates than cancer cell lines, may exhibit a different sensitivity profile. It is essential to establish a baseline dose-response curve for each primary cell type.
3. What are the common causes of inconsistent IC50 values in my experiments?
Inconsistent IC50 values for cobimetinib in primary cell cultures can stem from several factors:
-
Cell Seeding Density: Primary cells are sensitive to plating density. High densities can lead to contact inhibition and altered metabolism, while low densities can cause cellular stress. Both can affect drug sensitivity.[1][6]
-
Cell Health and Passage Number: Primary cells have a limited lifespan in culture. Using cells at a high passage number or cells that are not in a healthy, logarithmic growth phase can lead to variable results.[7]
-
Reagent Variability: Lot-to-lot variations in serum and other media components can significantly impact cell growth and drug response.[7]
-
Compound Stability: Ensure that the cobimetinib racemate stock solution is properly stored and that fresh dilutions are prepared for each experiment to avoid degradation.
4. How can I distinguish between on-target cytotoxicity and off-target effects?
To confirm that the observed cytotoxicity is due to MEK inhibition, consider the following controls:
-
Rescue Experiment: After a short pre-treatment with cobimetinib, supplement the media with a downstream activator of the MAPK pathway (e.g., a constitutively active form of ERK). If the cytotoxicity is on-target, you should observe a partial rescue of cell viability.
-
Use of a Structurally Unrelated MEK Inhibitor: Compare the cytotoxic profile of cobimetinib with another MEK inhibitor that has a different chemical structure. Similar results would suggest an on-target effect.
-
Western Blot Analysis: Confirm the inhibition of ERK phosphorylation (p-ERK) at concentrations that induce cytotoxicity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when assessing the cytotoxicity of this compound in primary cell cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected IC50 value (low cytotoxicity) | 1. Low MAPK Pathway Activity: The primary cell type may not heavily rely on the MAPK pathway for survival. 2. Drug Inactivation: The compound may be unstable in the culture medium or bind to serum proteins.[8] 3. Cell Resistance: The cells may have intrinsic resistance mechanisms. | 1. Confirm MAPK pathway activity in your primary cells via Western blot for baseline p-ERK levels. 2. Test a lower serum concentration or serum-free medium if compatible with your cells. Prepare fresh drug dilutions for each experiment. 3. Investigate potential resistance mechanisms, such as upregulation of bypass signaling pathways. |
| Lower than expected IC50 value (high cytotoxicity) | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Off-Target Effects: At high concentrations, cobimetinib may inhibit other kinases. 3. Cellular Stress: The primary cells may be under stress from isolation or culture conditions. | 1. Ensure the final DMSO concentration is ≤0.1%. Run a vehicle-only control. 2. Perform a dose-response curve and correlate cytotoxicity with p-ERK inhibition. Cytotoxicity at concentrations that do not further inhibit p-ERK may be off-target. 3. Optimize cell handling and culture conditions. Allow cells to acclimate for at least 24 hours before adding the compound. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation. 3. Inaccurate Pipetting: Errors in pipetting the compound or assay reagents. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to create a humidity barrier. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected changes in cell morphology | 1. Cytostatic Effects: Cobimetinib may be causing cell cycle arrest rather than immediate cell death. 2. Cellular Stress Response: Cells may be undergoing morphological changes due to stress. | 1. Analyze the cell cycle using flow cytometry (e.g., propidium (B1200493) iodide staining). 2. Observe cells at multiple time points and correlate morphological changes with viability data. |
Quantitative Data
The following table summarizes reported IC50 values for cobimetinib in various cell types. Note that these values can vary depending on the specific experimental conditions.
| Cell Type | Assay Duration | Approximate IC50 (nM) | Reference |
| Neuroblastoma Cell Lines (IMR-32, SHEP) | 4 days | 40 - 70 | [4] |
| Renal Cell Carcinoma Cell Lines | Not Specified | 6 - 800 | [9] |
| Hepatocellular Carcinoma Cells | Not Specified | Nanomolar range | [10] |
| Normal Human Keratinocytes | Not Specified | Not cytotoxic at tested concentrations | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of primary cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Seeding density is critical and should be optimized for each primary cell type to ensure logarithmic growth throughout the experiment.[6]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and recover.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the drug-treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of cobimetinib or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol describes how to quantify apoptosis in primary cells treated with this compound using Annexin V and a viability dye (e.g., Propidium Iodide - PI) by flow cytometry.
Materials:
-
Treated primary cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat primary cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate or similar format.
-
Harvest the cells, including any floating cells in the supernatant, as these may be apoptotic.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate controls for compensation (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the point of inhibition by cobimetinib.
Experimental Workflow
References
- 1. biocompare.com [biocompare.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cobimetinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Investigating Acquired Resistance to Cobimetinib Racemate
Welcome to the technical support center for researchers investigating acquired resistance to the MEK inhibitor, cobimetinib (B612205). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments to characterize cobimetinib resistance.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cell viability in the presence of cobimetinib. | Development of acquired resistance. | 1. Perform a dose-response assay to determine the IC50 of the resistant cells compared to the parental line.[1][2] 2. Analyze MAPK and Akt pathway activation via Western blot.[3] 3. Screen for common resistance mutations (e.g., NRAS, MEK1/2) and gene amplifications (e.g., BRAF).[4][5] |
| Incorrect drug concentration. | 1. Verify the concentration of the cobimetinib stock solution. 2. Prepare fresh dilutions for each experiment. | |
| Cell line contamination. | 1. Perform cell line authentication (e.g., STR profiling). 2. Regularly check for mycoplasma contamination. | |
| No change in p-ERK levels after cobimetinib treatment in the resistant cell line. | MAPK pathway reactivation. | 1. Sequence NRAS, KRAS, and MEK1/2 for activating mutations.[4] 2. Perform qPCR to assess for BRAF gene amplification.[3][4] 3. Investigate the presence of BRAF splice variants.[5][6] |
| Ineffective inhibitor. | 1. Test the inhibitor on a known sensitive cell line to confirm its activity. 2. Ensure proper storage and handling of the inhibitor. | |
| Increased p-AKT levels observed in resistant cells following cobimetinib treatment. | Activation of bypass signaling pathways. | 1. Investigate the PI3K/Akt pathway for activating mutations (e.g., PIK3CA) or loss of tumor suppressors (e.g., PTEN).[3][4] 2. Assess the expression and activation of receptor tyrosine kinases (RTKs) such as EGFR, MET, and PDGFRβ.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to cobimetinib?
A1: Acquired resistance to cobimetinib, often in combination with a BRAF inhibitor, primarily involves the reactivation of the MAPK pathway or the activation of alternative "bypass" signaling pathways.[4][6] Key mechanisms include:
-
MAPK Pathway Reactivation: This can occur through secondary mutations in genes such as NRAS and MEK1/2, or through amplification of the BRAF gene.[3][4][5]
-
Activation of Bypass Pathways: The PI3K/Akt/mTOR pathway is a common bypass mechanism.[3][7] This can be driven by mutations in PIK3CA or loss of the tumor suppressor PTEN.[3] Upregulation of receptor tyrosine kinases (RTKs) like EGFR, ErbB2, MET, and PDGFRβ can also activate this and other survival pathways.[1][2]
-
Other Mechanisms: Features of epithelial-mesenchymal transition (EMT) and the emergence of cancer stem cell-like properties have also been observed in resistant cells.[1][2]
Q2: How can I confirm that my cell line has developed resistance to cobimetinib?
A2: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value in the resistant cell line compared to the parental, sensitive cell line.[1][2] This is determined through a cell viability assay (e.g., XTT or MTT assay).[1][8] Additionally, Western blot analysis can be used to show sustained phosphorylation of ERK (p-ERK), a downstream target of MEK, in the presence of cobimetinib in resistant cells, which would be suppressed in sensitive cells.[2]
Q3: My resistant cells show increased activation of the PI3K/Akt pathway. What does this signify?
A3: Increased activation of the PI3K/Akt pathway, often indicated by elevated levels of phosphorylated Akt (p-Akt), is a well-documented bypass mechanism for resistance to MAPK pathway inhibitors like cobimetinib.[3][4] This allows cancer cells to survive and proliferate despite the inhibition of MEK. Investigating upstream activators, such as RTKs, or for alterations in key pathway components like PIK3CA and PTEN is a logical next step.[3]
Q4: Are there established methods for generating cobimetinib-resistant cell lines in vitro?
A4: Yes. A common method is to culture sensitive melanoma cell lines in the presence of gradually increasing concentrations of cobimetinib (and often a BRAF inhibitor if studying combined resistance) over a prolonged period.[8] For example, starting with a low concentration (e.g., 0.05 µM) and doubling the concentration every couple of weeks until the cells can proliferate at a significantly higher concentration (e.g., 0.4 µM).[8]
Data Presentation
Table 1: Example IC50 Values for Cobimetinib in Sensitive vs. Resistant Melanoma Cell Lines
| Cell Line | Status | Cobimetinib IC50 | Fold Change in Resistance |
| ED013 | Parental (Sensitive) | ~40 nM | - |
| ED013R2 | Resistant | Not Reached (High) | >250 |
| WM9 | Parental (Control) | (Not specified) | - |
| WM9-R | Resistant | >1000x higher than control | >1000 |
| Hs294T | Parental (Control) | (Not specified) | - |
| Hs294T-R | Resistant | >1000x higher than control | >1000 |
Data compiled from published studies.[1][2][9] Note that IC50 values can vary based on experimental conditions.
Experimental Protocols
Cell Viability (XTT/MTT) Assay
This protocol is used to determine the IC50 of cobimetinib and assess cell viability.
Materials:
-
96-well cell culture plates
-
Resistant and parental (sensitive) cell lines
-
Complete cell culture medium
-
Cobimetinib stock solution (in DMSO)
-
XTT or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
The next day, replace the medium with fresh medium containing serial dilutions of cobimetinib. Include a vehicle control (DMSO) group.[8]
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10][8]
-
Add the XTT or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).[10]
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in signaling pathways.
Materials:
-
Resistant and parental cell lines
-
Cobimetinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-ERK, total ERK, p-Akt, total Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with cobimetinib or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistant mechanisms to BRAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Cobimetinib Enantiomer Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of cobimetinib (B612205) enantiomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and sample analysis for cobimetinib enantiomers.
Q1: I am seeing poor or no chiral separation between the cobimetinib enantiomers. What should I do?
A1: Achieving enantiomeric separation is critical and primarily depends on the interaction between the analytes and the chiral stationary phase (CSP). If you are experiencing poor resolution, consider the following steps systematically:
-
Optimize the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for chiral separations. If one CSP fails, try another with a different chiral selector.[1]
-
Adjust the Mobile Phase:
-
Mode Selection: Normal-phase (using solvents like hexane/isopropanol) and reversed-phase (using aqueous/organic mixtures) chromatography can provide different selectivities.[2] Reversed-phase methods are generally more compatible with mass spectrometry.[2]
-
Solvent Composition: Systematically vary the ratio of your mobile phase components. In reversed-phase, changing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) can significantly impact resolution.[1]
-
Additives/Modifiers: Small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) in reversed-phase, or alcohols in normal-phase, can alter the interactions and improve separation.
-
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min) can increase column efficiency and give the enantiomers more time to interact with the CSP, potentially improving resolution.[1]
-
Control the Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Test different temperatures (e.g., 25°C, 30°C, 40°C) as this can sometimes be the key to achieving separation.[1]
Q2: My signal intensity is very low, and I cannot reach my desired Lower Limit of Quantification (LLOQ). How can I improve sensitivity?
A2: Low signal intensity is a common challenge. Enhancing it involves optimizing the entire workflow from sample preparation to detection.
-
Improve Sample Preparation: The goal is to concentrate the analyte while removing interfering matrix components.[3]
-
Protein Precipitation (PPT): This is a simple method but can leave many matrix components in the extract, leading to ion suppression.[3][4]
-
Solid-Phase Extraction (SPE): Offers better cleanup than PPT and can significantly reduce matrix effects, thereby improving sensitivity.[3][5]
-
Supported Liquid Extraction (SLE): This technique often provides very clean extracts with high recovery rates and minimal matrix effects, making it an excellent choice for enhancing sensitivity.[4]
-
-
Optimize MS Source Parameters: The efficiency of ionization is paramount for a strong signal.
-
Ionization Mode: Cobimetinib has basic functional groups, making positive electrospray ionization (ESI+) the preferred mode.[6]
-
Source Settings: Methodically optimize key parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve the most stable and intense signal for cobimetinib.[7]
-
-
Enhance Chromatographic Peak Shape: A sharp, narrow peak will have a greater height (intensity) than a broad peak with the same area. Ensure your mobile phase is compatible with your sample solvent to avoid peak distortion.
-
Reduce System Contamination: Contaminants can create background noise and suppress the analyte signal. Regularly flush the system and use high-purity, LC-MS grade solvents.[8][9]
Q3: I am observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A3: Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the analyte, leading to inaccurate quantification.[10][11][12]
-
Improve Sample Cleanup: This is the most effective strategy. As mentioned in Q2, switching from protein precipitation to a more rigorous technique like SPE or SLE can remove many of the interfering components.[4]
-
Optimize Chromatography: Adjust your LC gradient to better separate cobimetinib from the region where most matrix components elute (typically early in the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₆-cobimetinib) is the gold standard for correcting matrix effects.[13] Since it co-elutes with the analyte and has nearly identical chemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components to a level where their effect is negligible.[4]
Q4: My chromatographic peaks are tailing, splitting, or are excessively broad. What is the cause?
A4: Poor peak shape compromises both resolution and sensitivity.
-
Peak Tailing: This can be caused by secondary interactions between the basic cobimetinib molecule and acidic sites on the silica (B1680970) packing. Ensure your mobile phase is sufficiently buffered (e.g., with 0.1% formic acid). Tailing can also indicate column contamination or degradation.[14]
-
Peak Splitting or Fronting: This often results from a mismatch between the injection solvent and the mobile phase. The injection solvent should be weaker than or equal in strength to the initial mobile phase to ensure proper peak focusing on the column head.[14] A partially plugged column frit can also cause peak splitting.[14]
-
Broad Peaks: This can be a sign of extra-column volume (e.g., using tubing with too large an internal diameter), a degraded column, or a suboptimal flow rate.[14]
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of cobimetinib important?
A1: Cobimetinib is administered as a single (S,S)-enantiomer, which is the pharmacologically active form that inhibits the MEK1 and MEK2 kinases.[15] Its other enantiomers, such as the (R)-enantiomer, are considered less active or inactive.[16] Regulatory agencies often require the quantification of individual enantiomers to assess stereoselective pharmacokinetics, potential in-vivo conversion, and to ensure that any potential effects from other isomers are understood.[17][18]
Q2: What are typical starting conditions for developing a chiral LC-MS/MS method for cobimetinib?
A2: A good starting point would be to use a polysaccharide-based chiral column in reversed-phase mode, as this is highly compatible with MS detection.[2] See the tables below for recommended starting parameters for both the liquid chromatography and mass spectrometry portions of the analysis.
Q3: Which sample preparation technique is best for minimizing matrix effects while maximizing recovery?
A3: While protein precipitation is fast, it often results in significant matrix effects.[4] For high sensitivity and minimal matrix interference, Supported Liquid Extraction (SLE) is often the most suitable choice, providing a good balance of high analyte recovery and excellent sample cleanup.[4] Solid-Phase Extraction (SPE) is also a very effective alternative.[5]
Q4: How can I confirm which chromatographic peak corresponds to the active (S,S)-enantiomer?
A4: To definitively identify the elution order of the enantiomers, you must analyze a reference standard of the specific enantiomer you are interested in (e.g., an analytical standard of the (R)-enantiomer) under the optimized chiral conditions. The peak that is absent when injecting the pure enantiomer standard corresponds to that enantiomer.
Q5: What are the most critical MS parameters to optimize for cobimetinib sensitivity?
A5: For a triple quadrupole mass spectrometer, the most critical parameters are the precursor and product ion selections (the MRM transition), the collision energy (CE), and the dwell time. The MRM transition must be specific and produce a high-intensity fragment. The CE should be optimized to maximize the intensity of this fragment. Key source parameters like capillary voltage and gas flows are also crucial for efficient ionization and must be fine-tuned.[7]
Experimental Protocols
The following protocols provide a detailed methodology for a sensitive chiral analysis of cobimetinib in human plasma.
Protocol 1: Supported Liquid Extraction (SLE) of Cobimetinib from Human Plasma
-
Thaw human plasma samples and internal standard (¹³C₆-cobimetinib) working solution.
-
To 50 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 100 µL of 1% aqueous ammonia (B1221849) to lyse the cells and dilute the sample. Vortex for another 10 seconds.
-
Load the entire mixture onto a 400 mg SLE cartridge and wait 5 minutes for the sample to absorb onto the solid support.
-
Place the cartridge over a clean collection plate.
-
Add 1.0 mL of methyl tert-butyl ether (MTBE) to the cartridge and allow it to flow through via gravity for 5 minutes.
-
Apply a short pulse of positive pressure or gentle vacuum to elute the remaining solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex, centrifuge, and inject 5 µL into the LC-MS/MS system.
Protocol 2: Chiral LC-MS/MS Method
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A polysaccharide-based chiral column (e.g., Cellulose-based CSP), 100 mm x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
Data Presentation
Table 1: Recommended Starting LC Parameters for Chiral Separation
| Parameter | Recommended Setting | Rationale |
| Chiral Column | Cellulose or Amylose-based CSP | Broad selectivity for a wide range of chiral compounds. |
| Mode | Reversed-Phase | High compatibility with ESI-MS.[2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Promotes good ionization in positive mode and provides good peak shape. |
| Gradient | Start at 10-20% B, ramp to 90% B | Elutes matrix interferences early and retains enantiomers for separation. |
| Flow Rate | 0.3 - 0.5 mL/min | Balances resolution and analysis time. |
| Temperature | 25 - 40 °C | Temperature can significantly affect chiral selectivity.[1] |
Table 2: Optimized Mass Spectrometry Parameters for Cobimetinib Enantiomers
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) [M+H]⁺ | m/z 531.1 |
| Product Ion (Q3) | m/z 416.1 |
| Internal Standard (SIL-IS) | Q1: m/z 537.1 -> Q3: m/z 422.1 |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 350 - 450 °C |
| Drying Gas Flow | 10 - 12 L/min |
| Nebulizer Gas Pressure | 40 - 60 psi |
| Collision Energy | Optimize empirically (typically 20-35 eV) |
Note: The exact m/z values and instrument parameters should be optimized on the specific mass spectrometer being used.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[19] | High matrix effects, lower sensitivity.[3][4] | Rapid screening, high concentration samples. |
| Solid-Phase Extraction (SPE) | Good cleanup, reduced matrix effects, can concentrate analyte.[3][5] | More complex, higher cost, requires method development. | High sensitivity applications requiring good cleanup. |
| Supported Liquid Ext. (SLE) | Excellent cleanup, high recovery, minimal matrix effects, easy to automate.[4] | Higher cost per sample than PPT. | Achieving the lowest detection limits in complex matrices. |
Visualizations
Caption: General workflow for chiral bioanalysis of cobimetinib.
Caption: Troubleshooting logic for optimizing chiral resolution.
Caption: Simplified MAPK signaling pathway showing MEK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. An UPLC-MS/MS method for the quantification of BRAF inhibitors (vemurafenib, dabrafenib) and MEK inhibitors (cobimetinib, trametinib, binimetinib) in human plasma. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Determination of cobimetinib in human plasma using protein precipitation extraction and high-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
resolving analytical interference of cobimetinib racemate in biochemical assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of cobimetinib (B612205) in biochemical assays. The information is tailored for researchers, scientists, and drug development professionals to help resolve potential analytical interference, particularly when dealing with the stereochemistry of the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the active form of cobimetinib?
A1: The approved and biologically active form of cobimetinib is the (S)-enantiomer.[1] Its chemical name is (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone.[1] When conducting experiments, it is crucial to use the enantiomerically pure (S)-cobimetinib to ensure accurate and reproducible results that are comparable to published data.
Q2: My cobimetinib is from a custom synthesis and might be a racemic mixture. Can this affect my biochemical assay results?
A2: Yes, using a racemic mixture of cobimetinib can significantly impact your results and is a likely source of analytical interference. Enantiomers of a chiral drug can have different pharmacological properties, including potency, selectivity, and off-target effects.[2][3][4] The presence of the (R)-enantiomer (the inactive or less active form) can lead to:
-
Inaccurate Potency Measurement (IC50): Since only the (S)-enantiomer is expected to be highly active against MEK1/2, a racemic mixture (a 1:1 ratio of S and R enantiomers) will likely show an IC50 value at least two-fold higher than that of pure (S)-cobimetinib.
-
Uncharacterized Off-Target Effects: The (R)-enantiomer may have its own distinct off-target profile, potentially inhibiting other kinases or binding to other proteins in your assay system, leading to confounding results.[2][5]
-
Competitive Binding: The (R)-enantiomer might compete with the (S)-enantiomer for binding to plasma proteins if present in the assay medium, affecting the free concentration of the active drug.
Q3: What are the most common sources of interference in MEK1/2 kinase assays?
A3: Interference in MEK1/2 kinase assays can arise from several sources:
-
Compound-Related Interference: Test compounds, including cobimetinib, can interfere with the detection method. For fluorescence-based assays (e.g., TR-FRET), this can manifest as fluorescence quenching or autofluorescence. For luciferase-based assays (e.g., ADP-Glo), compounds can directly inhibit the luciferase enzyme.
-
Assay Components: High concentrations of DMSO, the solvent for many inhibitors, can affect enzyme activity. Impurities in ATP or peptide substrates can also alter kinase kinetics.
-
Protein Binding: Cobimetinib is highly protein-bound (approximately 95%). If your assay medium contains serum or albumin, the free concentration of active cobimetinib will be significantly lower than the total concentration, leading to an apparent decrease in potency.
-
Off-Target Inhibition: At high concentrations, cobimetinib has been shown to have off-target effects, such as inhibiting Akt and PKC.[2] This is particularly relevant in cell-based assays where multiple signaling pathways are active.
Q4: How can I confirm that cobimetinib is inhibiting MEK1/2 in my cell-based assay?
A4: The most common method is to measure the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2.[6] A decrease in the level of phosphorylated ERK1/2 (p-ERK) upon treatment with cobimetinib is a reliable indicator of MEK1/2 inhibition. This can be assessed by Western blotting or ELISA-based assays. It's also important to note that MEK inhibition can sometimes lead to a feedback activation of upstream components of the pathway, such as an increase in MEK phosphorylation, which has been observed with cobimetinib treatment.[6]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for Cobimetinib
| Possible Cause | Troubleshooting Step |
| Racemic Mixture of Cobimetinib | The presence of the less active (R)-enantiomer will artificially inflate the IC50 value. Solution: Perform chiral separation to isolate the (S)-enantiomer or acquire enantiomerically pure (S)-cobimetinib. See the detailed protocol for chiral HPLC separation below. |
| High Protein Concentration in Assay Medium | Cobimetinib is ~95% protein-bound. If your medium contains serum (e.g., FBS) or albumin, the free drug concentration is much lower than the total concentration. |
| Sub-optimal Assay Conditions | Incorrect ATP concentration (too high for a competitive inhibitor), substrate depletion, or inappropriate enzyme concentration can affect the results. |
| Degradation of Cobimetinib | Improper storage or handling of the compound can lead to degradation. |
Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Cell-to-Cell Variability in MAPK Signaling | The MAPK pathway activity can vary significantly between individual cells in a population. |
| Off-Target Effects of Cobimetinib | At higher concentrations, cobimetinib can inhibit other kinases like Akt and PKC, leading to complex cellular responses.[2] |
| Feedback Mechanisms in the MAPK Pathway | Inhibition of MEK can lead to feedback activation of upstream kinases (e.g., RAF), which can complicate the interpretation of results.[4][6] |
| Presence of (R)-enantiomer in a Racemic Mixture | The (R)-enantiomer may have unknown off-target effects that contribute to variability. |
Issue 3: Suspected Interference with the Assay Detection System
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence or Quenching (Fluorescence-based assays) | Cobimetinib may interfere with the fluorescent signal. |
| Luciferase Inhibition (Luminescence-based assays) | Cobimetinib may directly inhibit the luciferase enzyme used in assays like ADP-Glo. |
Quantitative Data Summary
Table 1: Hypothetical Comparison of Cobimetinib Enantiomers in a MEK1 Kinase Assay
Note: Data for the (R)-enantiomer is hypothetical, based on the common observation that one enantiomer is significantly more active than the other for chiral kinase inhibitors. This table illustrates the potential discrepancy a researcher might observe when using a racemic mixture.
| Compound | MEK1 IC50 (nM) | Relative Potency | Potential for Off-Target Effects |
| (S)-Cobimetinib | 4.2 | 100% | Known off-target effects at high concentrations (e.g., Akt, PKC)[2] |
| (R)-Cobimetinib (Hypothetical) | > 1000 | < 0.4% | Unknown, but potentially distinct from the (S)-enantiomer. |
| Racemic Cobimetinib (Hypothetical) | ~8.4 | ~50% | A combination of the effects of both enantiomers, potentially leading to a complex and misleading off-target profile. |
Table 2: Common Biochemical Assays for MEK1/2 Inhibition
| Assay Type | Principle | Typical Readout | Potential for Interference |
| ADP-Glo™ | Measures ADP produced from the kinase reaction via a luciferase-based system.[3][7] | Luminescence | Low, but compounds can directly inhibit luciferase. |
| TR-FRET (e.g., LanthaScreen®) | Measures the binding of a terbium-labeled antibody to a phosphorylated, fluorescein-labeled substrate. | Time-Resolved Fluorescence Resonance Energy Transfer | Moderate; colored or fluorescent compounds can cause interference. |
| ELISA | Uses antibodies to detect the phosphorylated substrate. | Colorimetric or chemiluminescent signal | Low to moderate; depends on the detection method. |
| Western Blot (Cell-based) | Detects phosphorylated ERK1/2 in cell lysates. | Chemiluminescence | Low for the detection step, but subject to variability in sample preparation. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Cobimetinib Enantiomers (General Method)
This protocol provides a general approach for separating the enantiomers of a chiral kinase inhibitor like cobimetinib. Optimization will be required for specific equipment and columns.
-
Column Selection:
-
Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns such as Chiralpak® AD-H, OD-H, or IA are often effective for separating chiral compounds.[8]
-
-
Mobile Phase Preparation:
-
For normal-phase HPLC, a common mobile phase consists of a mixture of n-hexane (or heptane), isopropanol (B130326) (IPA), and a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape.
-
Example Starting Condition: n-hexane:IPA:DEA (80:20:0.1, v/v/v). Adjust the ratio of hexane (B92381) to IPA to optimize the resolution and retention times.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a wavelength where cobimetinib has strong absorbance (e.g., 254 nm or 268 nm).
-
Injection Volume: 10 µL of a 1 mg/mL solution of the cobimetinib mixture in the mobile phase.
-
-
Analysis:
-
Inject the racemic mixture to determine the retention times of the two enantiomers.
-
Inject a standard of pure (S)-cobimetinib to identify its corresponding peak. The other peak will be the (R)-enantiomer.
-
Quantify the relative peak areas to determine the enantiomeric excess (% ee) of your sample.
-
Protocol 2: In Vitro MEK1 Kinase Assay using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[7]
-
Reagent Preparation:
-
Prepare a 2X MEK1 enzyme solution in kinase reaction buffer.
-
Prepare a 2X substrate solution (e.g., inactive ERK2) in kinase reaction buffer.
-
Prepare serial dilutions of (S)-cobimetinib or your test compound in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the 2X enzyme/substrate mixture.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
MAPK Signaling Pathway and Cobimetinib's Mechanism of Action
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of cobimetinib on MEK1/2.
Experimental Workflow for Investigating Cobimetinib Racemate
Caption: Workflow for separating and characterizing the enantiomers of a cobimetinib sample.
Troubleshooting Logic for High IC50 Values
Caption: A logical guide for troubleshooting unexpectedly high IC50 values for cobimetinib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Target Engagement of Cobimetinib Racemate on MEK1/MEK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cobimetinib (B612205) racemate's performance in engaging its targets, MEK1 and MEK2, against other selective MEK inhibitors. The information presented herein is supported by experimental data to aid in the objective evaluation of this compound for research and development purposes.
Cobimetinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver in various cancers.[2] Cobimetinib is administered as the S-enantiomer, which is over 10-fold more potent than its corresponding R-enantiomer.[2] This guide will delve into the experimental validation of its target engagement through biochemical, cellular, and in vivo assays.
Quantitative Comparison of MEK Inhibitors
The potency of cobimetinib has been benchmarked against other well-characterized MEK inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for these compounds against MEK1 and MEK2 enzymes and in cellular proliferation assays.
Table 1: Biochemical Potency of MEK Inhibitors Against MEK1 and MEK2
| Inhibitor | Target | IC50 (nM) |
| Cobimetinib (S-enantiomer) | MEK1 | 0.9 - 4.2 [1][3][4][5][6] |
| MEK2 | 199 [4] | |
| Trametinib | MEK1 | 0.7[1] |
| MEK2 | 0.9[1] | |
| Selumetinib | MEK1/2 | ~10 |
| Binimetinib | MEK1/2 | 12[4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Proliferation IC50 of MEK Inhibitors in BRAF V600E Mutant Cell Lines
| Inhibitor | Cell Line | IC50 (nM) for Cell Proliferation |
| Cobimetinib | Varies | Varies |
| Trametinib | A375 | 1.16 |
| Selumetinib | Varies | Varies |
| Binimetinib | Varies | Varies |
Experimental Protocols for Target Validation
Validating the engagement of cobimetinib with MEK1/MEK2 involves a multi-faceted approach, from direct biochemical binding assays to observing the downstream effects in cellular and in vivo models.
Biochemical Target Engagement: LanthaScreen™ Eu Kinase Binding Assay
This assay directly measures the binding of the inhibitor to the kinase.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET) based assay.[7][8] It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the MEK1 kinase and an Alexa Fluor™ 647-labeled kinase tracer that binds to the ATP-binding pocket of the kinase.[7][8] When both are bound, FRET occurs. An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.[7][8]
Detailed Protocol for MEK1:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (e.g., cobimetinib) in 1X Kinase Buffer A.
-
Prepare a 3X MEK1/Eu-anti-Tag Antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X Kinase Tracer solution in 1X Kinase Buffer A.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X MEK1/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.[8]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Western Blot for Phospho-ERK
This assay assesses the functional consequence of MEK inhibition by measuring the phosphorylation of its direct downstream substrate, ERK.
Principle: Inhibition of MEK1/MEK2 prevents the phosphorylation of ERK1 and ERK2 (p44/42 MAPK) at Thr202 and Tyr204, respectively. Western blotting with antibodies specific to phosphorylated ERK (p-ERK) allows for the quantification of this inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A-375 or MEL-JUSO) and allow them to adhere.
-
Treat cells with varying concentrations of cobimetinib for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or similar assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to a loading control (e.g., total ERK or β-actin).
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50.
-
In Vivo Target Engagement: Pharmacodynamic Analysis in Xenograft Models
This approach validates target engagement in a more physiologically relevant setting.
Principle: The inhibition of p-ERK can be assessed in tumor tissue from xenograft models treated with cobimetinib, providing evidence of target engagement in vivo.
Detailed Protocol:
-
Xenograft Model Establishment:
-
Implant human tumor cells (e.g., A549 or NCI-H2122) subcutaneously into immunodeficient mice.[9]
-
Allow tumors to reach a specified volume before starting treatment.
-
-
Drug Administration:
-
Administer cobimetinib orally at various doses (e.g., 5 mg/kg, once daily).[9]
-
-
Tumor Tissue Collection and Processing:
-
At specified time points after the final dose, euthanize the mice and excise the tumors.
-
Snap-freeze the tumors in liquid nitrogen or immediately homogenize them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
p-ERK Analysis:
-
Perform Western blotting for p-ERK and total ERK on the tumor lysates as described in the cellular assay protocol.
-
-
Data Analysis:
-
Compare the p-ERK/total ERK ratio in treated tumors to that in vehicle-treated control tumors to determine the extent of target inhibition.
-
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by cobimetinib.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Caption: Workflow for cellular p-ERK Western Blot analysis.
Caption: Workflow for in vivo pharmacodynamic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of MEK Inhibition: A Comparative Analysis of Cobimetinib's R- and S-Enantiomers
A deep dive into the differential effects of cobimetinib's stereoisomers on the MAPK/ERK signaling pathway reveals a significant disparity in their inhibitory activity. The S-enantiomer of cobimetinib (B612205) is the biologically active form, demonstrating substantially greater potency in inhibiting the MEK1 kinase compared to its R-enantiomer counterpart. This guide provides a comprehensive comparison of the two enantiomers, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology and signal transduction.
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver of cancer. Cobimetinib, a selective inhibitor of MEK1 and MEK2, is a key therapeutic agent in this context. As a chiral molecule, cobimetinib exists as two non-superimposable mirror images, the R- and S-enantiomers. Understanding the distinct biological activities of these enantiomers is paramount for optimizing therapeutic strategies.
Comparative Efficacy of Cobimetinib Enantiomers
| Enantiomer | Target | IC50 (nM) | Potency Relative to R-enantiomer |
| S-Cobimetinib | MEK1 | 4.2 | >10-fold more potent |
| R-Cobimetinib | MEK1 | >42 (estimated) | - |
The MAPK/ERK Signaling Pathway and Cobimetinib's Mechanism of Action
The MAPK/ERK signaling pathway is a cascade of protein kinases that transmits signals from the cell surface to the nucleus. The pathway is initiated by the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2. Activated MEK subsequently phosphorylates and activates ERK1 and ERK2, which then regulate the activity of numerous downstream substrates, leading to changes in gene expression and cellular responses. Cobimetinib functions as an allosteric inhibitor of MEK1/2, binding to a pocket adjacent to the ATP-binding site and preventing MEK from phosphorylating ERK.
Experimental Protocols
To determine the differential effects of the cobimetinib enantiomers, several key experiments are typically performed. These include biochemical assays to measure direct enzyme inhibition and cell-based assays to assess the downstream effects on cell signaling and proliferation.
MEK1 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of the cobimetinib enantiomers to inhibit the enzymatic activity of MEK1.
Protocol:
-
Reagents and Materials:
-
Recombinant human MEK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., inactive ERK2)
-
Cobimetinib R- and S-enantiomers (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the R- and S-enantiomers of cobimetinib in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the MEK1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the ERK2 substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay assesses the impact of the cobimetinib enantiomers on the growth of cancer cells, which is a downstream consequence of MEK inhibition.
Protocol:
-
Reagents and Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
Cobimetinib R- and S-enantiomers (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the A375 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the R- and S-enantiomers of cobimetinib in cell culture medium.
-
Treat the cells with the diluted compounds and incubate for a period of 72 to 96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
-
Western Blot for Phosphorylated ERK (p-ERK)
This assay measures the levels of phosphorylated ERK, a direct downstream target of MEK, to confirm the on-target activity of the cobimetinib enantiomers within the cell.
Protocol:
-
Reagents and Materials:
-
A375 melanoma cells
-
Cobimetinib R- and S-enantiomers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
-
-
Procedure:
-
Seed A375 cells and treat them with various concentrations of the R- and S-enantiomers of cobimetinib for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK inhibition.
-
Conclusion
The stereochemistry of cobimetinib plays a decisive role in its pharmacological activity. The S-enantiomer is the eutomer, exhibiting significantly greater potency against MEK1 than the R-enantiomer. This substantial difference in activity underscores the importance of chiral purity in the development and clinical application of kinase inhibitors. For researchers in the field, a clear understanding of these differential effects is crucial for the accurate interpretation of experimental data and the design of future studies aimed at targeting the MAPK/ERK signaling pathway. The provided experimental protocols offer a foundation for the direct comparison of the biological activities of chiral molecules like cobimetinib.
References
In Vivo Pharmacokinetic Profile of Cobimetinib: A Focus on the Active (S)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo pharmacokinetic profile of cobimetinib (B612205), a potent and selective inhibitor of MEK1 and MEK2. It is important to note that the clinically approved and commercially available form of cobimetinib is the (S)-enantiomer. Publicly available scientific literature does not currently offer a direct in vivo comparison of the pharmacokinetic profiles of the (S)- and (R)-enantiomers of cobimetinib. Therefore, all data presented herein pertains to the active (S)-enantiomer, referred to as cobimetinib.
Executive Summary
Cobimetinib is an oral inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development of several cancers.[1] This document summarizes the available in vivo pharmacokinetic data for cobimetinib, details the experimental methodologies for its evaluation, and illustrates its mechanism of action within the relevant signaling cascade.
Quantitative Pharmacokinetic Parameters of (S)-Cobimetinib
The following table summarizes the key in vivo pharmacokinetic parameters of cobimetinib observed in preclinical and clinical studies.
| Parameter | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |
| Preclinical | ||||||||
| Rat (Sprague-Dawley) | 30 mg/kg (oral) | 2-3 | - | - | - | 81 | [3] | |
| Dog (Beagle) | 5 mg/kg (oral) | 2-3 | - | - | - | 71 | [3] | |
| Clinical | ||||||||
| Human (cancer patients) | 60 mg (oral, once daily) | 2.4 | 273 | 4340 | 44 | 46 | [4] |
Note: Data for Cmax and AUC in preclinical species were not explicitly provided in the cited sources. "-" indicates data not available.
Experimental Protocols
In Vivo Pharmacokinetic Study in Animals
A representative experimental protocol for evaluating the pharmacokinetics of cobimetinib in preclinical animal models, such as rats or dogs, is outlined below. This protocol is a composite based on common practices described in the available literature.
1. Animal Models:
-
Male Sprague-Dawley rats or Beagle dogs are commonly used.[3]
-
Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Food and water are provided ad libitum, with fasting overnight before drug administration.
2. Drug Administration:
-
Cobimetinib is administered orally, typically as a single dose.[3]
-
The drug is often formulated in a suitable vehicle, such as a solution or suspension, for accurate dosing.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.
-
Common time points include pre-dose (0 h) and various post-dose intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Blood can be collected via various methods, such as from the tail vein in rats or cephalic vein in dogs. For dense sampling, an indwelling catheter may be used.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
The collected blood samples are centrifuged to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -80°C) until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of cobimetinib are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5][6]
-
The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.[6]
-
A stable isotope-labeled internal standard is used to ensure accuracy and precision.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
Signaling Pathway and Mechanism of Action
Cobimetinib targets the RAS/RAF/MEK/ERK signaling pathway, which is a critical cascade for cell proliferation, differentiation, and survival.[1][2] Mutations in genes like BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth in cancers such as melanoma.[1]
Cobimetinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[1] By binding to MEK, it prevents the phosphorylation and activation of the downstream kinases ERK1 and ERK2, thereby blocking the signal transduction cascade and inhibiting cell proliferation.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of cobimetinib.
References
- 1. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism and excretion of cobimetinib, an oral MEK inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cobimetinib in human plasma using protein precipitation extraction and high-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Activity of Cobimetinib and Vemurafenib: A Comparative Guide
The combination of the MEK inhibitor cobimetinib (B612205) and the BRAF inhibitor vemurafenib (B611658) has demonstrated significant synergistic anti-tumor activity, leading to improved clinical outcomes in patients with BRAF V600-mutant melanoma. This guide provides a comprehensive overview of the preclinical and clinical data supporting this synergy, complete with detailed experimental protocols and visualizations to inform researchers, scientists, and drug development professionals.
The rationale for combining cobimetinib and vemurafenib lies in the dual inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. Vemurafenib targets the mutated BRAF kinase, a key driver of proliferation in many melanomas. However, resistance often develops through reactivation of the MAPK pathway downstream of BRAF. By simultaneously inhibiting MEK, a kinase further down the cascade, cobimetinib can overcome or delay this resistance, leading to a more potent and durable anti-tumor response.[1]
Preclinical Evidence of Synergy
In vitro and in vivo preclinical studies have consistently demonstrated the synergistic effects of combining cobimetinib and vemurafenib in BRAF V600-mutant melanoma models.
In Vitro Cell Viability Assays
The synergistic cytotoxicity of cobimetinib and vemurafenib has been evaluated in various BRAF V600-mutant melanoma cell lines, such as A375, WM9, and Hs294T.[2] These assays typically measure the reduction in cell viability upon drug treatment.
Table 1: In Vitro Efficacy of Cobimetinib and Vemurafenib in BRAF V600-Mutant Melanoma Cell Lines
| Cell Line | Drug | IC50 (nM) | Combination Effect | Reference |
| A375 | Vemurafenib | ~10-175 | Synergy with cobimetinib | [2] |
| A375 | Cobimetinib | - | Synergy with vemurafenib | [2] |
| WM9 | Vemurafenib + Cobimetinib | >1000-fold increase in IC50 in resistant cells | Synergy in sensitive cells | [2][3] |
| Hs294T | Vemurafenib + Cobimetinib | >1000-fold increase in IC50 in resistant cells | Synergy in sensitive cells | [2][3] |
Western Blot Analysis of MAPK Pathway Inhibition
The combination of cobimetinib and vemurafenib leads to a more profound and sustained inhibition of the MAPK pathway compared to either agent alone. This is evidenced by a significant reduction in the phosphorylation of ERK (pERK), a key downstream effector of the pathway.
In Vivo Tumor Growth Inhibition in Xenograft Models
Studies using melanoma xenograft models in immunocompromised mice have shown that the combination of cobimetinib and vemurafenib results in superior tumor growth inhibition compared to monotherapy.
Clinical Confirmation of Synergy: The coBRIM Trial
The synergistic activity observed in preclinical models was confirmed in the pivotal Phase III coBRIM clinical trial.[3][4][5] This randomized, double-blind, placebo-controlled study enrolled 495 patients with previously untreated, unresectable locally advanced or metastatic BRAF V600 mutation-positive melanoma.[3][4]
Table 2: Key Efficacy Endpoints from the coBRIM Study
| Endpoint | Cobimetinib + Vemurafenib (n=247) | Placebo + Vemurafenib (n=248) | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival (PFS) | 12.3 months | 7.2 months | 0.58 (0.46–0.72) | <0.0001 | [5] |
| Median Overall Survival (OS) | 22.3 months | 17.4 months | 0.70 (0.55–0.90) | 0.005 | [5] |
| Objective Response Rate (ORR) | 70% | 50% | - | <0.001 | [6] |
| Complete Response (CR) | 16% | 11% | - | - | [5] |
These results demonstrate a statistically significant and clinically meaningful improvement in survival and response rates for patients treated with the combination therapy, establishing it as a standard of care for this patient population.[5]
Experimental Protocols
Cell Viability (XTT) Assay
This protocol is used to assess the effect of cobimetinib and vemurafenib on the viability of melanoma cells.
-
Cell Culture: BRAF V600-mutant melanoma cell lines (e.g., WM9, Hs294T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a dilution series of cobimetinib, vemurafenib, or the combination of both for 72 hours.
-
XTT Addition: After the incubation period, XTT reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Western Blot Analysis
This protocol is used to evaluate the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Treatment and Lysis: Melanoma cells are treated with cobimetinib, vemurafenib, or the combination for a specified time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.[7]
In Vivo Xenograft Study
This protocol outlines a typical in vivo experiment to assess the anti-tumor activity of the drug combination.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: BRAF V600-mutant melanoma cells (e.g., A375) are harvested and suspended in a mixture of media and Matrigel. 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, cobimetinib alone, vemurafenib alone, and cobimetinib + vemurafenib).
-
Drug Administration: Vemurafenib is administered orally (p.o.) twice daily, and cobimetinib is administered orally once daily.[8]
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Tumor growth inhibition (TGI) is calculated at the end of the study.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: The MAPK signaling pathway and the inhibitory action of vemurafenib and cobimetinib.
Caption: A typical experimental workflow for evaluating the synergy of cobimetinib and vemurafenib.
References
- 1. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 2. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. llusurgonc.org [llusurgonc.org]
- 4. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Cobimetinib Racemate Activity Across Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cobimetinib (B612205), a selective MEK1/2 inhibitor, across various cancer types. Cobimetinib is administered as a racemate, with the (S)-enantiomer being the biologically active component that inhibits the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers, particularly those with BRAF mutations. This guide summarizes preclinical and clinical data, compares cobimetinib-based regimens with alternative therapies, and provides detailed experimental protocols for key assays.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Cobimetinib is a reversible, allosteric inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. In cancers with activating mutations in upstream components like BRAF (e.g., V600E), this pathway is constitutively active, driving uncontrolled cell growth. By inhibiting MEK, cobimetinib prevents the phosphorylation and activation of ERK1/2, the final kinases in this cascade, thereby blocking downstream signaling to the nucleus and inhibiting cell proliferation.
Preclinical Activity of Cobimetinib
Cobimetinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those harboring BRAF or KRAS mutations. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency.
| Cell Line | Cancer Type | Genotype | Cobimetinib IC50 (nM) |
| A-375 | Melanoma | BRAF V600E | 5 |
| COLO 205 | Colorectal Cancer | BRAF V600E | Not specified |
| IMR-32 | Neuroblastoma | - | Not specified |
| ED013 | Melanoma | BRAF V600E | 40 ± 2.63 |
| Mewo | Melanoma | BRAF V600E | Not specified |
Note: IC50 values can vary depending on the specific assay conditions.
Clinical Efficacy of Cobimetinib Across Cancer Types
Cobimetinib is most prominently approved in combination with the BRAF inhibitor vemurafenib (B611658) for the treatment of BRAF V600 mutation-positive advanced melanoma.[1] The combination has shown superior efficacy compared to vemurafenib monotherapy. The phase II TAPUR basket study has provided crucial data on the activity of this combination across a variety of other solid tumors with BRAF mutations.
Table 1: Clinical Efficacy of Cobimetinib + Vemurafenib in BRAF-Mutated Solid Tumors (TAPUR Study)
| Cancer Type | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR)* | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Histology-Pooled Cohort | 28 | 57% | 68% | 5.8 months | 15.2 months |
| Ovarian Cancer | 6 | - | - | - | - |
| Neuroendocrine Carcinoma | 5 | - | - | - | - |
| Breast Cancer | 4 | - | - | - | - |
| Pancreatic Cancer | 3 | - | - | - | - |
| Cholangiocarcinoma | 2 | - | - | - | - |
| Non-Small Cell Lung Cancer | 2 | - | - | - | - |
| Colorectal Cancer (separate cohort) | 27 | 30% | 52% | - | - |
*Disease Control Rate includes complete response, partial response, and stable disease for at least 16 weeks.[1][2]
Comparative Analysis by Cancer Type
Melanoma (BRAF V600-Mutant)
Cobimetinib-Based Regimen: Cobimetinib + Vemurafenib
The combination of cobimetinib and vemurafenib is an established first-line treatment for unresectable or metastatic melanoma with BRAF V600E or V600K mutations.
Alternative Therapies:
-
Dabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor): Another approved combination therapy.
-
Encorafenib (BRAF inhibitor) + Binimetinib (MEK inhibitor): A third approved combination therapy.
-
Immunotherapy (e.g., anti-PD-1/PD-L1, anti-CTLA-4): Can be used as first-line or subsequent therapy.
Clinical Data Comparison:
| Regimen | Trial | ORR | Median PFS (months) | Median OS (months) |
| Cobimetinib + Vemurafenib | coBRIM | 68% | 9.9 | Not reached at primary analysis |
| Dabrafenib + Trametinib | COMBI-v | 64% | 11.4 | 25.6 |
| Encorafenib + Binimetinib | COLUMBUS | 63% | 14.9 | 33.6 |
Note: Cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and trial designs.
Colorectal Cancer (BRAF V600E-Mutant)
Cobimetinib-Based Regimen: Cobimetinib + Vemurafenib
The TAPUR study showed an ORR of 30% and a DCR of 52% for this combination in patients with BRAF V600E-mutated colorectal cancer.[2]
Alternative/Standard of Care:
-
Encorafenib + Cetuximab: This combination is the standard of care for previously treated patients with BRAF V600E-mutated metastatic colorectal cancer.
Clinical Data Comparison:
| Regimen | Trial | ORR | Median OS (months) |
| Cobimetinib + Vemurafenib | TAPUR | 30% | - |
| Encorafenib + Cetuximab | BEACON CRC | 20% | 9.3 |
Non-Small Cell Lung Cancer (NSCLC) (BRAF V600E-Mutant)
Cobimetinib-Based Regimen: Cobimetinib + Vemurafenib
The ProTarget trial is currently evaluating this combination in BRAF V600-mutated NSCLC.
Alternative/Standard of Care:
-
Dabrafenib + Trametinib: This combination is approved for BRAF V600E-mutant metastatic NSCLC.
Clinical Data for Alternative:
| Regimen | Trial | ORR (Treatment-Naïve) | Median PFS (Treatment-Naïve) |
| Dabrafenib + Trametinib | Phase II | 64% | 10.8 months |
Ovarian Cancer (BRAF-Mutant)
Cobimetinib-Based Regimen: Cobimetinib in combination with other agents (e.g., bevacizumab and atezolizumab in the BEACON study) is under investigation. The BEACON study in platinum-resistant high-grade serous ovarian cancer showed an ORR of 21% at 24 weeks.[3]
Alternative Therapies:
-
Treatment for BRAF-mutant ovarian cancer is not well-established and often follows general guidelines for ovarian cancer, which may include platinum-based chemotherapy. Targeted therapies are being explored in clinical trials.
Triple-Negative Breast Cancer (TNBC)
Cobimetinib-Based Regimen: Cobimetinib + Paclitaxel
The COLET study evaluated this combination. While it did not meet its primary endpoint of a statistically significant increase in PFS, there was a numerical trend toward improvement (5.5 months vs. 3.8 months for placebo + paclitaxel).[4]
Alternative Therapies:
-
Standard of care for metastatic TNBC typically involves chemotherapy. For patients with PD-L1 positive tumors, immunotherapy in combination with chemotherapy is an option. PARP inhibitors are used for patients with germline BRCA mutations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the activity of MEK inhibitors like cobimetinib.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of cobimetinib or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. benchchem.com [benchchem.com]
- 3. First-Line Treatment with Dabrafenib plus Trametinib Shows Substantial Clinical Activity in BRAF V600E–Mutated Metastatic NSCLC [theoncologynurse.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Impact of the R-enantiomer on the Overall Activity of the Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of a drug is a critical determinant of its biological activity. For chiral drugs, which exist as non-superimposable mirror images called enantiomers (labeled R- and S-), the spatial arrangement can drastically alter their pharmacological and toxicological profiles.[1][2][3] While many drugs have historically been marketed as racemates (a 50:50 mixture of both enantiomers), there is a growing emphasis on developing single-enantiomer drugs to enhance efficacy and safety.[4][5] This guide provides a framework for assessing the specific contribution of the R-enantiomer to the overall activity of a racemic mixture, complete with comparative data tables, experimental protocols, and workflow visualizations.
The Role of Individual Enantiomers
When evaluating a racemate, the R-enantiomer can play several distinct roles relative to the S-enantiomer. The two enantiomers of a chiral drug can differ significantly in their bioavailability, metabolism, potency, and selectivity for biological targets.[1][6][7] Consequently, each enantiomer should be considered a separate chemical entity.[8]
The potential contributions of the R-enantiomer include:
-
Eutomer (Active Enantiomer): The R-enantiomer may be the primary contributor to the desired therapeutic effect.
-
Distomer (Inactive Enantiomer): It may be inactive, acting as "isomeric ballast" with no significant biological effect.
-
Antagonist: It could counteract the therapeutic effect of the other enantiomer.
-
Source of Adverse Effects: The R-enantiomer might be responsible for unwanted side effects or toxicity.[1][9] For instance, in the case of the local anesthetic bupivacaine, the R-isomer is associated with greater cardiotoxicity, while the S-isomer (levobupivacaine) retains the desired anesthetic activity with a better safety profile.[6]
-
Distinct Therapeutic Activity: In some cases, the R-enantiomer may possess a completely different pharmacological activity, which could be beneficial or detrimental.[8]
Quantitative Performance Comparison
To systematically evaluate the impact of the R-enantiomer, its pharmacological properties must be compared against the S-enantiomer and the parent racemate. The following table provides a hypothetical example for a fictional drug, "Chiralix," targeting a specific G-protein coupled receptor (GPCR).
| Parameter | (R)-Chiralix | (S)-Chiralix | Racemic Chiralix | Rationale for Measurement |
| Receptor Binding Affinity (Ki, nM) | 550 | 5 | 10 | Measures the strength of binding to the target receptor. A lower Ki indicates higher affinity. |
| Functional Potency (EC50, nM) | > 10,000 (Inactive) | 15 | 30 | Measures the concentration required to elicit 50% of the maximum biological response. |
| In Vitro Toxicity (LD50 in HepG2 cells, µM) | 25 | > 500 | 48 | Assesses cytotoxicity. A lower LD50 indicates higher toxicity. |
| Metabolic Stability (t½ in human liver microsomes, min) | 90 | 35 | 60 | Indicates the rate of metabolism. A longer half-life suggests greater stability. |
Analysis of Hypothetical Data: In this example, (S)-Chiralix is the eutomer, possessing high affinity and potency. (R)-Chiralix is largely inactive at the target receptor but contributes significantly to the racemate's overall toxicity. This scenario strongly supports the development of the single S-enantiomer (a process known as a "chiral switch") to improve the therapeutic index.[4][10][11]
Detailed Experimental Protocols
Regulatory bodies like the FDA require that the stereoisomeric composition of a chiral drug is well-defined and that quantitative assays for individual enantiomers are developed early in the drug development process.[12][13]
Chiral Separation and Purity Analysis
Objective: To separate the R- and S-enantiomers from the racemate and determine the enantiomeric excess (e.e.).
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) [14]
-
Principle: Enantiomers are separated based on their differential interaction with a chiral stationary phase (CSP). The time it takes for each enantiomer to pass through the column (retention time) will differ, allowing for their separation and quantification.[14]
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer (MS).
-
Column: A column with a chiral stationary phase is essential. Common examples include polysaccharide-based columns (e.g., Chiralpak® series).[14]
-
Mobile Phase: A mixture of solvents such as hexane (B92381) and isopropanol, often with an additive like trifluoroacetic acid to improve peak shape. The exact composition must be optimized for the specific compound.
-
Procedure:
-
Dissolve the racemic mixture in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 5-10 µL) onto the chiral column.
-
Run the separation under isocratic (constant mobile phase composition) conditions.
-
Detect the enantiomers as they elute from the column using the UV or MS detector.
-
Calculate the enantiomeric excess using the integrated peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
In Vitro Pharmacological Assessment
Objective: To determine the binding affinity and functional activity of each enantiomer and the racemate at the biological target.
Methodology: Radioligand Receptor Binding Assay
-
Principle: This assay measures the affinity of a drug for a receptor by competing with a radiolabeled ligand that has a known high affinity for the same receptor.
-
Materials: Cell membranes expressing the target receptor, a suitable radioligand (e.g., ³H-labeled antagonist), test compounds ((R)-, (S)-, and racemic forms), and a scintillation counter.
-
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound.
-
Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex biological pathways and experimental processes.
Caption: Differential interaction of enantiomers with a target receptor.
Caption: Experimental workflow for assessing individual enantiomers.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. OAR@UM: Chiral drugs : one drug or two? : Clinical pharmacology through the looking glass : reflections on the racemate vs enantiomer debate [um.edu.mt]
- 8. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 11. Chiral Switch: Unlocking the Potential of Single Enantiomers – Chiralpedia [chiralpedia.com]
- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cobimetinib Racemate
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. Cobimetinib, a potent MEK inhibitor used in cancer research and therapy, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Cobimetinib racemate, aligning with best practices for cytotoxic and hazardous pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption of the cytotoxic agent. |
| Skin and Body Protection | Impervious laboratory coat or gown. | Minimizes the risk of skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Avoids inhalation of potentially harmful airborne particles. |
Always handle this compound in a designated area, such as a chemical fume hood, to control and contain any potential airborne contaminants.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as cytotoxic and hazardous pharmaceutical waste, in accordance with federal, state, and local regulations.[1][2][3] Improper disposal can lead to environmental contamination and pose health risks.[1]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and labware (e.g., pipettes, vials).
-
Segregate this waste from non-hazardous laboratory trash.[4][5] Cytotoxic waste should not be mixed with other types of waste.[4]
2. Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
For sharps contaminated with Cobimetinib, use a designated sharps container with a purple lid to indicate cytotoxic contamination.[4][5]
-
Non-sharp solid waste should be collected in a yellow container with a purple lid or a specially marked bag for cytotoxic waste.[4][5] The container should be kept closed when not in use.[6]
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the specific chemical name "this compound."
-
Include the accumulation start date and other information as required by your institution's environmental health and safety (EHS) department.
4. Storage:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.
-
The primary method for the disposal of cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration by a permitted treatment facility.[3][5]
-
Never dispose of this compound down the drain or in the regular trash.[3][7] The EPA has specific regulations, such as Subpart P, that prohibit the sewering of hazardous waste pharmaceuticals.[3]
A visual representation of this workflow is provided below to ensure clarity in the disposal process.
Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulatory bodies in the United States, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][3] The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[1] Many states have their own, often more stringent, regulations that must also be followed.[1] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[2][7]
By adhering to these procedures, research professionals can ensure a safe laboratory environment, protect the ecosystem, and maintain regulatory compliance, thereby upholding the highest standards of scientific responsibility.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. targetmol.com [targetmol.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Logistics for Handling Cobimetinib Racemate
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Cobimetinib racemate. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this potent MEK inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is essential. While one Safety Data Sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to treat all active pharmaceutical ingredients with caution.[1] The following personal protective equipment is recommended to minimize exposure.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impermeable, chemical-resistant gloves. Nitrile gloves are a common standard. Double gloving is recommended when handling the pure substance or concentrated solutions. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect against incidental contact. |
| Respiratory | Respirator (if applicable) | If there is a risk of aerosolization or dust generation (e.g., when weighing the powder), a NIOSH-approved respirator (e.g., N95) or use of a fume hood is recommended. |
Handling and Operational Plan
2.1. Engineering Controls
-
Ventilation: Handle this compound powder in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or preparing solutions, to avoid inhalation of any dust particles.
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory to prevent cross-contamination.
2.2. Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: To prevent dust generation, weigh the compound carefully. If possible, use a balance with a draft shield or conduct the weighing within a fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. For dissolution protocols, refer to the experimental protocols section below.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol) and wipe down all equipment used.
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste container.
-
Disposal Route: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or sewer systems.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Solubility | ≥ 2.5 mg/mL (4.71 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [2] |
| ≥ 2.5 mg/mL (4.71 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [2] | |
| ≥ 2.5 mg/mL (4.71 mM) in 10% DMSO + 90% Corn Oil | [2] | |
| 10 mg/mL in DMSO | [] | |
| Storage | -80°C for 2 years | [2] |
| -20°C for 1 year | [2] |
Experimental Protocols
Protocol for Solution Preparation
The following protocols can be used to prepare solutions of this compound for experimental use.[2] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Protocol 1 (Aqueous Formulation):
-
Add each solvent one by one to the desired amount of this compound.
-
Use a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This method yields a clear solution with a solubility of at least 2.5 mg/mL.
-
-
Protocol 2 (Aqueous Formulation with SBE-β-CD):
-
Add each solvent sequentially.
-
Use a solvent mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This protocol also results in a clear solution with a solubility of at least 2.5 mg/mL.
-
-
Protocol 3 (Oil-based Formulation):
-
Add solvents one by one.
-
Use a solvent mixture of 10% DMSO and 90% Corn Oil.
-
This yields a clear solution with a solubility of at least 2.5 mg/mL.
-
Signaling Pathway
Cobimetinib is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[4][5][6] This pathway is crucial for cell proliferation and is often constitutively activated in various cancers.[7]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Cobimetinib on MEK1/2.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cobimetinib - NCI [dctd.cancer.gov]
- 7. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
